D-Glucose-d1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-4-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i6D |
InChI Key |
GZCGUPFRVQAUEE-BNOZAQQZSA-N |
Isomeric SMILES |
[2H][C@@]([C@@H](CO)O)([C@@H]([C@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Natural Abundance Correction for D-Glucose-d1 Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the principles and practices for correcting the natural abundance of stable isotopes in mass spectrometry data, with a specific focus on D-Glucose-d1 as a metabolic tracer. Accurate correction is a critical step in metabolic flux analysis to ensure the reliable interpretation of experimental results.
The Imperative of Natural Abundance Correction
Stable isotope tracers, such as this compound, are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems.[1][2][3] When a labeled substrate is introduced into a biological system, its isotopes are incorporated into downstream metabolites. Mass spectrometry is then used to measure the extent of this incorporation, providing insights into the activity of various metabolic pathways.[4][5]
However, the elements that constitute biological molecules, primarily carbon, hydrogen, nitrogen, and oxygen, naturally exist as a mixture of stable isotopes.[6][7][8] For instance, carbon is predominantly ¹²C, but about 1.1% of it is the heavier isotope ¹³C.[7][9] This natural abundance of heavy isotopes contributes to the mass spectrum of any given molecule, creating a distribution of mass isotopologues.
When analyzing data from an isotope labeling experiment, it is crucial to differentiate between the isotopes incorporated from the labeled tracer and those that are naturally present.[4][10] Failure to correct for this natural abundance can lead to a significant overestimation of isotopic enrichment and, consequently, erroneous calculations of metabolic fluxes.[11][12]
Theoretical Foundations
The core principle of natural abundance correction is to deconvolve the measured mass isotopologue distribution (MID) into the component that arises from the isotopic tracer and the component that is due to the natural abundance of heavy isotopes.[4]
Natural Isotopic Abundance of Key Elements in Glucose
Glucose (C₆H₁₂O₆) is composed of carbon, hydrogen, and oxygen. The stable isotopes of these elements and their average natural abundances are summarized in the table below.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.893[6] |
| ¹³C | 1.107[6] | |
| Hydrogen | ¹H | 99.985[6] |
| ²H (D) | 0.015[6] | |
| Oxygen | ¹⁶O | 99.759[6] |
| ¹⁷O | 0.037[6] | |
| ¹⁸O | 0.204[6] |
Table 1: Natural abundance of stable isotopes for elements in glucose.
The Correction Matrix Method
A widely used approach for natural abundance correction is the correction matrix method.[4][13] This method establishes a mathematical relationship between the measured MID and the true, corrected MID that represents only the enrichment from the tracer.
This relationship can be expressed as:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of measured mass isotopologue intensities.
-
C is the correction matrix, which accounts for the contribution of naturally occurring isotopes.
-
M_corrected is the vector of the corrected mass isotopologue intensities (the true enrichment).
The correction matrix is constructed based on the elemental composition of the molecule and the known natural abundances of its constituent isotopes.[10] By inverting the correction matrix, the corrected MID can be calculated:
M_corrected = C⁻¹ * M_measured
Several software packages, such as AccuCor and IsoCor, have been developed to perform these calculations automatically.[1][2][14][15]
Experimental Protocols
Sample Preparation for Mass Spectrometry
A generalized protocol for preparing biological samples for glucose isotopomer analysis is as follows:
-
Cell Culture and Isotope Labeling:
-
Culture cells in a standard medium to the desired cell density.
-
Replace the medium with a medium containing the this compound tracer at a known concentration.
-
Incubate the cells for a time sufficient to achieve isotopic steady-state.
-
-
Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold methanol.
-
Lyse the cells and extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).
-
Centrifuge the samples to pellet cell debris and proteins.[16]
-
-
Sample Derivatization (for GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like glucose need to be chemically derivatized to increase their volatility.[17]
-
A common derivatization procedure involves methoximation followed by trimethylsilylation.
-
Mass Spectrometry Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques for analyzing glucose isotopologues.
-
LC-MS:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to separate polar metabolites like glucose.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., an Orbitrap or a TOF analyzer) is typically used.
-
Ionization: Electrospray ionization (ESI) in negative mode is common for glucose analysis.[16]
-
-
GC-MS:
-
Chromatography: A gas chromatograph separates the derivatized analytes.
-
Mass Spectrometry: A quadrupole mass spectrometer is often used.[17]
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Key Instrument Parameters:
-
Mass Resolution: High mass resolution is advantageous as it can help distinguish between different isotopologues with the same nominal mass.[1][10]
-
Scan Mode: Selected Ion Monitoring (SIM) is often employed to increase sensitivity by monitoring only the m/z values of interest corresponding to the different isotopologues of glucose.[16]
Data Analysis and Correction Workflow
The overall workflow for correcting natural abundance in this compound mass spectrometry data involves several steps, as illustrated in the diagram below.
Example of Corrected vs. Uncorrected Data
The following table provides a hypothetical example of a measured MID for a metabolite derived from this compound and the corresponding corrected MID. This illustrates the significant impact of the correction.
| Mass Isotopologue | Uncorrected Abundance (%) | Corrected Abundance (%) |
| M+0 | 50.0 | 55.5 |
| M+1 | 35.0 | 30.0 |
| M+2 | 10.0 | 9.5 |
| M+3 | 5.0 | 5.0 |
Table 2: A hypothetical example illustrating the effect of natural abundance correction on the mass isotopologue distribution (MID) of a metabolite.
Application in Tracing Metabolic Pathways
This compound is a valuable tracer for studying various metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP).[18][19][20] By tracing the deuterium label, researchers can quantify the contribution of glucose to the synthesis of various downstream metabolites.
The diagram below provides a simplified representation of glycolysis, illustrating how a labeled glucose molecule is metabolized.
Conclusion
Natural abundance correction is an indispensable step in the analysis of mass spectrometry data from stable isotope tracing experiments.[4] By accurately accounting for the naturally occurring heavy isotopes, researchers can obtain a true measure of isotopic enrichment from tracers like this compound. This guide has provided a technical overview of the theoretical basis, experimental considerations, and data analysis workflow for performing this critical correction, empowering researchers to generate more accurate and reliable data for metabolic flux analysis. The use of specialized software is highly recommended to ensure the precision and reproducibility of the correction process.
References
- 1. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Illustrated Glossary of Organic Chemistry - Natural abundance [chem.ucla.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Natural abundance - Wikipedia [en.wikipedia.org]
- 9. radiocarbon [ldeo.columbia.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. cran.r-project.org [cran.r-project.org]
- 15. academic.oup.com [academic.oup.com]
- 16. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shimadzu.co.kr [shimadzu.co.kr]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercially Available D-Glucose-d1 Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on commercially available D-Glucose-d1 standards for precise quantitative analysis. This document outlines the availability of these standards, details experimental protocols for their use, and illustrates their application in tracing metabolic pathways.
Commercially Available Deuterated D-Glucose Standards
The selection of a suitable internal standard is critical for accurate quantification in mass spectrometry-based analyses. Deuterated glucose standards, including this compound and other multi-deuterated variants, are widely used for their chemical similarity to the analyte and distinct mass difference. Several reputable suppliers offer a range of these standards with varying degrees of isotopic purity and positional labeling.
Below is a summary of commercially available deuterated D-Glucose standards from prominent suppliers.
| Product Name | Supplier | Catalog Number | Deuterium Position | Isotopic Purity/Enrichment | Molecular Weight |
| D-Glucose-1-d1 | Sigma-Aldrich | [1](--INVALID-LINK--) | 1 | 98 atom % D | 181.16 |
| D-Glucose-3-d1 | Sigma-Aldrich | [2](--INVALID-LINK--) | 3 | 97 atom % D | 181.16 |
| D-Glucose (3-D1, 97-98%) | Cambridge Isotope Laboratories | DLM-3557 | 3 | 97-98% | 181.16 |
| D-Glucose (6,6-D2, 99%) | Cambridge Isotope Laboratories | DLM-349 | 6,6 | 99% | 182.17 |
| D-Glucose-1,2,3,4,5,6,6-d7 | Sigma-Aldrich | [3](--INVALID-LINK--) | 1,2,3,4,5,6,6 | 97 atom % D | 187.20 |
| D-Glucose (D7, 97-98%) | Cambridge Isotope Laboratories | DLM-2062 | 1,2,3,4,5,6,6 | 97-98% | 187.20 |
| D-Glucose-d12 | Sigma-Aldrich | 703389 | Perdeuterated | 97 atom % D | 192.23 |
| D-Glucose (U-13C6, 99%; 1,2,3,4,5,6,6-D7, 97%) | Cambridge Isotope Laboratories | CDLM-3813 | Perdeuterated (D7) | 97% (D) | 193.15 |
Experimental Protocols for Quantitative Analysis
Deuterated glucose standards are invaluable for metabolic flux analysis and quantitative studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below are generalized protocols for these applications.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantitative analysis of glucose. The use of a deuterated internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response.
1. Sample Preparation and Derivatization:
-
Internal Standard Spiking: To each plasma or cell culture sample, add a known amount of this compound solution. The amount should be comparable to the expected concentration of endogenous glucose.
-
Deproteinization: Precipitate proteins in the sample by adding a solvent like ethanol or a mixture of barium hydroxide and zinc sulfate. Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection and Drying: Transfer the supernatant containing glucose and the internal standard to a new tube and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Derivatization: To make the glucose volatile for GC analysis, it must be derivatized. A common method is methyloxime peracetylation:
-
Add methoxylamine hydrochloride in pyridine to the dried sample and incubate at 70°C for 60 minutes.
-
Add acetic anhydride and incubate at 45°C for another 60 minutes.
-
Dry the sample and redissolve it in a suitable solvent like ethyl acetate for GC-MS analysis.
-
2. GC-MS Analysis:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for sugar analysis, such as a Phenomenex Zebron-5®, is recommended.
-
GC Conditions:
-
Injector Temperature: 180°C
-
Carrier Gas: Helium at a flow rate of 1 ml/minute.
-
Temperature Program: Hold the initial column temperature at 180°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Selected Ion Monitoring (SIM): Monitor specific fragment ions for both endogenous glucose and the this compound internal standard. For the methyloxime peracetate derivative of glucose, a characteristic C1-C2 fragment can be monitored.
-
3. Data Analysis:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of unlabeled glucose and a fixed concentration of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of glucose in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Flux Analysis using Isotope Tracers
Stable isotope tracers like this compound are instrumental in elucidating metabolic pathways. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can quantify the flux through various pathways.
Experimental Workflow for Metabolic Flux Analysis
Visualization of Metabolic Pathways with this compound Tracing
The use of this compound as a tracer allows for the investigation of key metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP). The diagrams below, generated using the DOT language, illustrate how the deuterium label from D-Glucose-1-d1 is incorporated into downstream metabolites.
Glycolysis Pathway
In glycolysis, D-Glucose-1-d1 is converted to two molecules of pyruvate. The deuterium atom at the C1 position of glucose will be retained on the C3 position of both pyruvate molecules.
Glycolysis Pathway with D-Glucose-1-d1 Tracer
Pentose Phosphate Pathway (Oxidative Phase)
The oxidative phase of the pentose phosphate pathway involves the decarboxylation of glucose-6-phosphate at the C1 position. Therefore, when D-Glucose-1-d1 is used as a tracer, the deuterium label is lost as deuterated CO2. This allows for the quantification of flux through the PPP relative to glycolysis.
Pentose Phosphate Pathway (Oxidative Phase) with D-Glucose-1-d1 Tracer
References
- 1. Measurement procedure for glucose in serum using liquid chromatography isotope dilution--tandem mass spectrometry (LC-ID-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Principle of Stable Isotope Tracing with Deuterated Glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has emerged as a powerful tool in metabolic research, enabling the elucidation of complex biochemical pathways in vivo and in vitro. Among the various stable isotopes, deuterium (²H), a non-radioactive isotope of hydrogen, offers distinct advantages for tracing glucose metabolism. Deuterated glucose, where one or more hydrogen atoms are replaced by deuterium, allows for the dynamic tracking of glucose uptake, glycolysis, the tricarboxylic acid (TCA) cycle, and other interconnected pathways. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with deuterated glucose tracing, with a focus on its applications in biomedical research and drug development.
The use of deuterated glucose is particularly advantageous due to the low natural abundance of deuterium, which minimizes background signal and enhances the sensitivity of detection.[1] Furthermore, the metabolic fate of deuterium from glucose can be monitored non-invasively using techniques like Deuterium Metabolic Imaging (DMI), providing real-time, three-dimensional maps of metabolic activity.[1][2] This capability is invaluable for studying metabolic reprogramming in diseases such as cancer and for assessing the efficacy of therapeutic interventions.[3][4]
Core Principles of Deuterated Glucose Tracing
The fundamental principle of stable isotope tracing with deuterated glucose lies in the introduction of a labeled substrate into a biological system and the subsequent detection of the label in downstream metabolites. When cells or organisms are supplied with deuterated glucose, the deuterium atoms are incorporated into various metabolic intermediates and end products through enzymatic reactions. By analyzing the distribution and abundance of these deuterated molecules, researchers can infer the activity or "flux" through specific metabolic pathways.
For instance, [6,6'-²H₂]glucose is a commonly used tracer where two deuterium atoms are attached to the C6 carbon.[5] During glycolysis, this glucose molecule is converted to pyruvate, and the deuterium label is transferred to the methyl group of pyruvate and subsequently to lactate.[5] Alternatively, the labeled pyruvate can enter the TCA cycle, leading to the incorporation of deuterium into intermediates like citrate, glutamate, and glutamine (Glx).[5] The relative enrichment of deuterium in lactate versus TCA cycle intermediates can provide insights into the balance between anaerobic glycolysis and oxidative phosphorylation, a key aspect of the Warburg effect in cancer cells.[1]
Key Metabolic Pathways Traced with Deuterated Glucose
The journey of deuterium from glucose through central carbon metabolism can be visualized through the following key pathways:
This diagram illustrates the conversion of deuterated glucose through glycolysis to pyruvate. The labeled pyruvate can then be reduced to lactate or enter the mitochondrial TCA cycle via acetyl-CoA. The deuterium label is subsequently incorporated into various TCA cycle intermediates and associated amino acids like glutamate and glutamine.
Experimental Protocols
In Vitro Cell Culture Experiments
A typical workflow for a deuterated glucose tracing experiment in cultured cells involves the following steps:
a. Cell Culture and Tracer Introduction:
-
Cells are seeded and grown to a desired confluency.
-
The standard culture medium is replaced with a medium containing the deuterated glucose tracer (e.g., [6,6'-²H₂]glucose).
b. Metabolite Extraction:
-
After a specific incubation period, the medium is removed, and cells are washed with cold saline.
-
Metabolites are extracted using a cold solvent mixture, typically 80% methanol.
c. Sample Preparation for GC-MS Analysis:
-
The extracted metabolites are dried.
-
For GC-MS analysis, non-volatile metabolites like glucose and organic acids need to be derivatized to make them volatile. A common method is a two-step derivatization:
-
Oximation: The sample is treated with methoxyamine hydrochloride in pyridine to protect carbonyl groups.
-
Silylation: The sample is then treated with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers.[6]
-
d. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The GC separates the different metabolites based on their boiling points and interaction with the column.
-
The MS fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio (m/z), allowing for the identification and quantification of labeled and unlabeled metabolites.
In Vivo Deuterium Metabolic Imaging (DMI)
DMI allows for the non-invasive, real-time visualization of deuterated glucose metabolism in living organisms, including humans.
a. Subject Preparation and Tracer Administration:
-
For human studies, subjects typically fast overnight.
-
A baseline MRI scan is performed.
-
Deuterated glucose (e.g., 0.75 g/kg body weight of [6,6'-²H₂]glucose) is administered orally.[1]
b. DMI Data Acquisition:
-
Dynamic 3D DMI data is acquired using a specialized pulse sequence on an MRI scanner (e.g., 3T or 7T).[1][7]
-
A typical protocol might involve a 3D chemical shift imaging (CSI) acquisition.[1]
-
Data is collected over a period of time (e.g., 60-90 minutes) to capture the dynamic changes in deuterated metabolites.
c. Data Processing and Quantification:
-
The raw DMI data is processed to generate spectra for each voxel.
-
The spectra are then fitted to quantify the signals from deuterated water (HDO), glucose, lactate, and glutamate/glutamine (Glx).
-
Metabolic maps are generated to visualize the spatial distribution of these metabolites.
-
The ratio of ²H-Lactate / (²H-Glx + ²H-Lactate) can be calculated as an index of the Warburg effect.[1]
Data Presentation and Analysis
Quantitative data from deuterated glucose tracing experiments are crucial for understanding metabolic fluxes. The following tables summarize representative data from the literature.
| Parameter | Condition 1 | Condition 2 | Reference |
| Cerebral Metabolic Rate of Glucose (CMRglc) (μmol/g/min) | 0.46 (Morphine Anesthesia) | 0.28 (Isoflurane Anesthesia) | [7] |
| Tricarboxylic Acid Cycle Flux (VTCA) (μmol/g/min) | 0.96 (Morphine Anesthesia) | 0.60 (Isoflurane Anesthesia) | [7] |
| Table 1: Quantitative Metabolic Flux Rates in Rat Brain. |
| Tumor Type | Lactate-to-Water Signal Ratio (Pre-treatment) | Lactate-to-Water Signal Ratio (Post-treatment) | Lactate-to-Glucose Signal Ratio (Pre-treatment) | Lactate-to-Glucose Signal Ratio (Post-treatment) | Reference |
| Murine Lymphoma | 0.33 ± 0.10 | 0.089 ± 0.039 | 0.27 ± 0.12 | 0.12 ± 0.06 | [4] |
| Table 2: Changes in Lactate Ratios in a Murine Tumor Model Following Chemotherapy. |
| Cell Line | Glucose Uptake (nmol/10⁶ cells/h) | Lactate Secretion (nmol/10⁶ cells/h) | Glutamine Uptake (nmol/10⁶ cells/h) | Reference |
| Proliferating Cancer Cells (Typical) | 100–400 | 200–700 | 30–100 | [8] |
| Table 3: Typical External Rates for Proliferating Cancer Cells. |
Applications in Drug Development
Deuterated glucose tracing is a valuable tool in various stages of drug development:
-
Target Validation: By elucidating the metabolic pathways that are dysregulated in a disease, this technique can help validate novel drug targets.
-
Pharmacodynamic Biomarkers: Changes in metabolic fluxes, as measured by deuterated glucose tracing, can serve as sensitive pharmacodynamic biomarkers to assess the on-target effects of a drug. For example, a decrease in the lactate/Glx ratio in a tumor after treatment with a glycolysis inhibitor would indicate target engagement.
-
Assessing Drug Efficacy and Resistance: This method can be used to monitor the metabolic response of tumors to therapy and to investigate the metabolic adaptations that lead to drug resistance.[3]
-
Toxicology: Deuterated glucose tracing can help identify off-target metabolic effects of a drug candidate.
Conclusion
Stable isotope tracing with deuterated glucose is a powerful and versatile methodology for quantitatively assessing metabolic fluxes in a variety of biological systems. Its non-invasive nature, particularly when coupled with DMI, makes it highly attractive for both preclinical and clinical research. The detailed experimental protocols and data analysis frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this technology to gain deeper insights into cellular metabolism in health and disease, and to accelerate the development of novel therapeutics. The continued advancements in analytical instrumentation and computational modeling will undoubtedly further expand the applications and impact of deuterated glucose tracing in the future.
References
- 1. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Deuterium Metabolic Imaging (DMI) of the Human Brain in vivo at 7T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucose-d1 applications in studying central carbon metabolism.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of D-glucose labeled with deuterium at the first carbon position (D-glucose-d1) in the study of central carbon metabolism. Stable isotope tracing with this compound offers a powerful, non-radioactive method to dynamically visualize and quantify metabolic fluxes through key pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. This guide provides an overview of the core principles, detailed experimental methodologies, quantitative data analysis, and visualization of metabolic pathways, tailored for professionals in research and drug development.
Introduction to this compound Metabolic Tracing
Stable isotope tracers are invaluable tools for dissecting the intricate network of biochemical reactions that constitute cellular metabolism.[1] this compound, a non-radioactive isotopologue of glucose, serves as a powerful probe to trace the fate of glucose carbons through central metabolic pathways. When introduced into a biological system, the deuterium label is incorporated into downstream metabolites, allowing for the qualitative and quantitative assessment of pathway activity.[1] This approach provides unparalleled insights into the metabolic wiring of cells and is increasingly accessible due to the widespread adoption of high-resolution mass spectrometers and magnetic resonance spectroscopy.[1]
The primary analytical technique for in vivo studies using deuterated glucose is Deuterium Magnetic Resonance Spectroscopy (DMRS) or Deuterium Metabolic Imaging (DMI).[2][3][4] This non-invasive method allows for the dynamic tracking of deuterium-labeled compounds in living organisms, providing real-time information on metabolic fluxes.[2][4]
Key Applications in Central Carbon Metabolism
The use of deuterated glucose, including this compound and other isotopologues like [6,6'-²H₂]glucose, enables the investigation of several critical aspects of central carbon metabolism:
-
Glycolytic Flux: By monitoring the appearance of deuterium in lactate and other glycolytic intermediates, researchers can quantify the rate of glycolysis.[4]
-
TCA Cycle Activity: The incorporation of deuterium into glutamate and glutamine (collectively termed Glx) provides a direct measure of the TCA cycle flux.[2][3]
-
Metabolic Reprogramming in Disease: DMI with deuterated glucose is a powerful tool to study the altered glucose metabolism in diseases like cancer, where the Warburg effect (aerobic glycolysis) is a hallmark.[4]
-
Neuroenergetics: This technique is particularly valuable for studying brain glucose metabolism under various physiological and pathological conditions, allowing for the simultaneous measurement of cerebral glucose consumption rate (CMRglc) and TCA cycle flux (VTCA).[2][3]
Quantitative Data Presentation
The quantitative data obtained from this compound tracing experiments can be summarized to compare metabolic fluxes under different conditions. The following table presents data from a study that used in vivo DMRS to quantify cerebral metabolic rates in rats under different anesthetic agents, demonstrating the sensitivity of the technique to changes in brain activity.
| Anesthetic Agent | Cerebral Metabolic Rate of Glucose (CMRglc) (µmol/g/min) | Tricarboxylic Acid Cycle Flux (VTCA) (µmol/g/min) |
| 2% Isoflurane | 0.28 | 0.6 |
| Morphine | 0.46 | 0.96 |
Data adapted from Lu, M., et al. (2017). Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy. Journal of Cerebral Blood Flow & Metabolism, 37(10), 3518–3530.[2][3]
Experimental Protocols
This section provides a detailed methodology for a typical in vivo experiment using this compound (represented here by the commonly used [6,6'-²H₂]glucose for in vivo DMRS studies) to study central carbon metabolism in a preclinical model.
Animal Preparation and Deuterated Glucose Administration
-
Animal Model: Male Sprague Dawley rats (body weight: 350 ± 47 g) are a suitable model for these studies.[2]
-
Anesthesia: Anesthetize the animals with 2% isoflurane in a mixture of O₂ and N₂O gases (~2:3).[2]
-
Catheterization: Surgically place catheters in the femoral artery and vein for blood sampling and infusion of the deuterated glucose, respectively.
-
Tracer Preparation: Prepare a solution of D-Glucose-6,6-d2 (1.3 g/kg body weight) dissolved in 2.5 mL of saline.[2]
-
Infusion Protocol:
-
Blood Sampling: Draw multiple arterial blood samples throughout the experiment to measure the dynamic changes in blood glucose levels (both labeled and unlabeled).[2]
In Vivo Deuterium Magnetic Resonance Spectroscopy (DMRS)
-
Instrumentation: Conduct experiments on a high-field MRI scanner (e.g., 16.4 Tesla) equipped for deuterium spectroscopy.[2]
-
Data Acquisition:
-
Use a pulse-acquire sequence to obtain deuterium spectra.
-
Acquire data continuously for 120 minutes following the infusion of deuterated glucose.[2]
-
-
Metabolite Quantification:
-
Process the acquired spectra to identify and quantify the signals from deuterated glucose, glutamate/glutamine (Glx), and water.
-
The well-resolved ²H resonances allow for robust monitoring of the dynamic changes in the concentrations of these metabolites.[2]
-
Kinetic Modeling and Flux Analysis
-
Kinetic Model: Develop a kinetic model that incorporates glycolysis, the TCA cycle, and the exchange between α-ketoglutarate and Glx.[2]
-
Flux Calculation: Use the dynamic DMRS data for glucose and Glx, along with the blood glucose measurements, to fit the kinetic model and concurrently determine the cerebral metabolic rate of glucose (CMRglc) and the TCA cycle flux (VTCA).[2]
Visualization of Metabolic Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key metabolic pathways and the experimental workflow involved in this compound tracing studies.
Glycolysis Pathway with Deuterium Tracing
Caption: Flow of deuterium from this compound through the glycolytic pathway.
TCA Cycle with Deuterium Incorporation
Caption: Incorporation of deuterium from Pyruvate-d1 into the TCA cycle and amino acids.
Experimental Workflow for In Vivo DMRS
Caption: Workflow for in vivo this compound metabolic tracing using DMRS.
Conclusion
This compound, in conjunction with advanced analytical techniques like Deuterium Magnetic Resonance Spectroscopy, provides a robust and non-invasive platform for the quantitative investigation of central carbon metabolism. This technical guide has outlined the core principles, applications, experimental protocols, and data visualization methods for utilizing this compound in metabolic research. For researchers, scientists, and drug development professionals, this stable isotope tracing methodology offers a powerful lens to unravel the complexities of metabolic pathways in both health and disease, ultimately aiding in the discovery and development of novel therapeutic interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling considerations for D-Glucose-d1 in the laboratory.
An In-depth Technical Guide to the Safe Handling and Application of D-Glucose-d1 in the Laboratory
Introduction
This compound is the deuterium-labeled form of D-Glucose, a monosaccharide that is central to metabolism in most living organisms.[1][2] It serves as a critical energy source and a key signaling molecule related to cellular metabolic status.[2][3] In research and drug development, stable isotope-labeled compounds like this compound are invaluable tools. They are primarily used as tracers in quantitative analysis and to study the pharmacokinetic and metabolic profiles of molecules, as the deuterium substitution can potentially influence these properties.[1][2][3] This guide provides comprehensive safety, handling, and application information for laboratory professionals.
Physical and Chemical Properties
This compound shares most physical and chemical properties with its non-labeled counterpart, D-Glucose. The primary difference is its slightly higher molecular weight due to the presence of a deuterium atom. It is a white or colorless crystalline solid that is highly soluble in water.[1][4][5]
| Property | Value | References |
| Chemical Formula | C₆H₁₁DO₆ | [2] |
| Molecular Weight | ~181.16 g/mol | [1][2][6] |
| CAS Number | 56570-89-9 | [1][7] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | ~146 °C (α-form), ~150 °C (β-form) | [4] |
| Solubility | Highly soluble in water and acetic acid; poorly soluble in methanol and ethanol. | [4][5] |
| Density | ~1.54 g/cm³ | [5][8] |
| Optical Rotation | An aqueous solution exhibits mutarotation, reaching an equilibrium value of +52.7°. | [9] |
Hazard Identification and Safety Precautions
The safety profile for this compound is distinct from unlabeled D-Glucose. While D-Glucose is generally not classified as a hazardous substance[10][11], at least one safety data sheet for this compound specifies several GHS hazard classifications.[7]
3.1 GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
| (Data sourced from a Safety Data Sheet for this compound provided by MedchemExpress)[7] |
3.2 Precautionary Measures
Given the potential hazards, the following precautionary measures are mandatory:
-
P261 & P271 : Avoid breathing dust and use only outdoors or in a well-ventilated area.[7]
-
P264 & P270 : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
General Hygiene : Follow the usual precautionary measures for handling chemicals.[10]
Emergency Procedures
4.1 First Aid Measures
-
If Swallowed : Rinse mouth. Call a doctor if you feel unwell.[7][12]
-
If on Skin : Wash with plenty of soap and water.[7] If irritation occurs, seek medical attention.
-
If Inhaled : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
4.2 Fire-Fighting Measures
-
Extinguishing Media : Use water spray, dry chemical, foam, or carbon dioxide (CO2).[13][14]
-
Hazards : The product is combustible.[13] Like many organic powders, fine dust dispersed in the air in sufficient concentrations can form an explosive mixture.[14] Hazardous combustion products may include carbon oxides.[13]
-
Protective Equipment : Wear a self-contained breathing apparatus (SCBA) in pressure-demand and full protective gear.[13][14]
4.3 Accidental Release Measures
-
Personal Precautions : Avoid all personal contact, including inhalation of dust. Wear appropriate personal protective equipment (PPE).[15] Evacuate personnel from the area if necessary.[13]
-
Environmental Precautions : Prevent spillage from entering drains or surface water.[10][13]
-
Cleanup : Use dry clean-up procedures. Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[14][15] Wash the spill area with water.[15]
Handling, Storage, and Disposal
5.1 Handling
-
Use in a well-ventilated area.[15]
-
Minimize dust generation and accumulation.[14]
-
Avoid contact with eyes, skin, and clothing.[14]
-
Wash hands thoroughly after handling.[14]
-
Do not eat, drink, or smoke in the laboratory.[7]
5.2 Storage
-
Store in a cool, dry, well-ventilated area.[14]
-
Recommended storage temperatures vary by supplier; consult the product-specific data sheet. Common recommendations include room temperature (+15°C to +25°C) or refrigerated (2°C to 8°C).[13][17]
-
For long-term stability of stock solutions, storage at -20°C or -80°C is recommended, with specified use-by periods of one to six months, respectively.[3]
5.3 Disposal
-
Dispose of waste material in accordance with federal, state, and local environmental regulations.[13][18]
-
Handle uncleaned containers as you would the product itself.[13][19]
Experimental Protocols and Applications
This compound is primarily used as a stable isotope tracer to investigate metabolic pathways in vitro and in vivo. The deuterium label allows the molecule's fate to be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR).
6.1 General Workflow for Handling this compound
The following diagram outlines a typical workflow for using this compound in a laboratory experiment.
Caption: General laboratory workflow for this compound from receipt to disposal.
6.2 Example Protocol: In Vivo Glucose Metabolism Study in Mice
This protocol is a representative example for tracing glucose metabolism in a mouse model using a this compound infusion. It is adapted from methodologies described for glucose studies.[20]
Objective: To measure the uptake and incorporation of this compound into metabolic pathways in various tissues.
Methodology:
-
Animal Preparation : Acclimate adult mice (e.g., BALB/c) according to institutional guidelines.[20] Fast the animals for a specified period (e.g., 6 hours) to achieve a baseline metabolic state. Anesthetize the mouse and cannulate the tail vein for infusion.[20]
-
This compound Solution Preparation : Prepare a sterile stock solution of this compound in saline at a known concentration (e.g., 0.5 M).[20]
-
Infusion : Infuse a bolus of the this compound solution via the tail vein catheter. A typical dose might be 3.0 mmol/kg, administered over a short duration (e.g., 10 seconds).[20]
-
Blood Sampling : Collect small blood samples at timed intervals (e.g., 0, 5, 15, 30, 60 minutes) post-infusion. This can be achieved by sampling "arterialized" venous blood from a hand or foot placed in a heated box to ensure the sample reflects arterial concentrations.[21]
-
Tissue Collection : At the end of the time course, euthanize the animal according to approved protocols. Rapidly dissect tissues of interest (e.g., liver, muscle, brain), and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Sample Processing : Extract metabolites from the plasma and homogenized tissues using a suitable solvent (e.g., methanol/chloroform/water extraction).
-
Analysis : Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of this compound and its downstream deuterated metabolites.
Biological Context: The Glycolysis Pathway
This compound enters the same metabolic pathways as natural glucose. The primary catabolic pathway is glycolysis, where one molecule of glucose is converted into two molecules of pyruvate, generating ATP and NADH in the process.[22][23][24] Tracking the deuterium label through the intermediates of this pathway provides insight into metabolic flux.
Caption: Simplified glycolysis pathway showing the catabolism of this compound.
References
- 1. This compound-Glucose-d; Dextrose-d1 I CAS#: 56570-89-9 I carbohydrate sweetener I InvivoChem [invivochem.com]
- 2. This compound-2 | CAS#:51517-59-0 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucose - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. biocompare.com [biocompare.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. carlroth.com [carlroth.com]
- 13. uprm.edu [uprm.edu]
- 14. isg.ku.edu.tr [isg.ku.edu.tr]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. carlroth.com [carlroth.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. isotope.com [isotope.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Natural D-glucose as a biodegradable MRI relaxation agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Equipment for Experimental Protocols [medschool.umaryland.edu]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. Metabolic Pathways | Microbiology [courses.lumenlearning.com]
A Technical Introduction to Deuterium Metabolic Imaging with D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterium Metabolic Imaging (DMI) is a non-invasive, non-radioactive magnetic resonance (MR)-based technique for mapping metabolic pathways in vivo.[1] By administering a deuterium-labeled substrate, such as D-Glucose, and subsequently imaging the spatial distribution of the deuterated substrate and its metabolic products, DMI provides a powerful tool to investigate tissue metabolism. This technique offers unique insights into metabolic reprogramming in various pathologies, including cancer and neurological disorders, and holds significant promise for drug development by enabling the direct assessment of a drug's chemical efficacy.[2][3] This guide provides a comprehensive technical overview of DMI utilizing D-Glucose, focusing on the core principles, experimental protocols, and data interpretation.
Core Principles of Deuterium Metabolic Imaging (DMI)
DMI leverages the principles of magnetic resonance spectroscopy (MRS) to detect the signal from deuterium (²H), a stable, non-radioactive isotope of hydrogen.[1] The extremely low natural abundance of deuterium in biological tissues results in a negligible background signal, allowing for the sensitive detection of exogenously administered deuterated compounds.[4] The short T1 relaxation time of deuterium enables rapid signal acquisition, which can partially compensate for its lower gyromagnetic ratio compared to protons.[4][5]
When a deuterium-labeled substrate like D-Glucose is introduced into a biological system, it is taken up by cells and metabolized through various pathways.[6] DMI can track the fate of the deuterium label as it is incorporated into downstream metabolites, providing a dynamic view of metabolic fluxes.[6] For instance, using [6,6’-²H₂]-glucose, it is possible to monitor glycolysis and the tricarboxylic acid (TCA) cycle by detecting the appearance of deuterated lactate, glutamate, and glutamine.[1][5]
Quantitative Data from DMI with D-Glucose
The following tables summarize key quantitative parameters from various DMI studies utilizing deuterated glucose.
Table 1: Deuterated Glucose Tracers and Administration
| Tracer | Subject | Administration Route | Dosage | Reference |
| [6,6’-²H₂]glucose | Human | Oral | 0.75 g/kg body weight | [7] |
| [6,6’-²H₂]glucose | Human | Oral | 0.60 g/kg (patient) vs 0.75 g/kg (control) | [8] |
| [6,6’-²H₂]glucose | Rat | Intravenous Infusion | Not specified | [1] |
| [1,2,3,4,5,6,6’-²H₇]glucose | Human | Oral | 0.75 g/kg body weight | [5][9] |
Table 2: MRI Acquisition Parameters for Human DMI at 7T
| Parameter | Value | Reference |
| Magnetic Field Strength | 7 T | [7][10] |
| Voxel Size | 30x30x30 mm³ | [7] |
| Matrix Size | 8 (AP) x 10 (LR) x 9 (FH) | [7] |
| Temporal Resolution | 5:08 min | [7] |
| Acquisition Time | 90 minutes post-ingestion | [9] |
Table 3: Observed Metabolic Ratios and Signal Changes
| Observation | Finding | Context | Reference |
| Lactate/Glx Ratio | Higher in tumor tissue compared to normal brain. | Rat glioma model | [6] |
| Signal Peak Time (Glucose) | ~80 minutes after ingestion. | Human brain | [5][9] |
| Signal Increase | Glx, lactate, and HDO signals increased throughout the measurement period. | Human brain | [5][9] |
| Signal Ratio (Glucose-d7 vs. Glucose-d2) | HDO: 1.8 ± 0.3, Glx: 1.7 ± 0.3, Lactate: 1.6 ± 0.3 | Human brain, 100-120 min post-ingestion | [5][9] |
Experimental Protocols
The following sections outline generalized experimental protocols for DMI studies with D-Glucose, based on methodologies reported in the literature.
Subject Preparation and Tracer Administration
-
Fasting: Subjects are typically required to fast overnight prior to the DMI scan to ensure a baseline metabolic state.[7]
-
Tracer Preparation: The deuterated glucose (e.g., [6,6’-²H₂]glucose or [1,2,3,4,5,6,6’-²H₇]glucose) is dissolved in water (e.g., ~300 ml).[7]
-
Administration: The tracer can be administered either orally or via intravenous infusion.[1] Oral administration is a practical alternative when intravenous infusion is not feasible.[1] For dynamic studies, the substrate is administered while the subject is inside the MRI scanner.[1][7] For steady-state measurements, the subject can be outside the magnet for a period (e.g., 30-90 minutes) to allow for metabolism before imaging.[1]
DMI Data Acquisition
-
Scanner Setup: DMI can be performed on clinical MRI scanners with minimal modifications.[8] A dual-tuned radiofrequency coil for both proton (¹H) and deuterium (²H) is required.
-
Anatomical Imaging: A high-resolution anatomical ¹H MR image is acquired for spatial localization and overlay of the metabolic maps.[10]
-
DMI Sequence: A 3D MR spectroscopic imaging (MRSI) sequence is typically used.[1] This involves a simple pulse-acquire sequence with phase-encoding gradients to obtain spatial information.[1]
-
Acquisition Parameters: Key parameters such as voxel size, matrix size, and temporal resolution are set according to the study's objectives and the capabilities of the MRI system (see Table 2 for an example).
Data Processing and Analysis
-
Spectral Fitting: The raw 3D MRSI data consists of a deuterium spectrum for each spatial location.[1] These spectra are processed, and the peaks corresponding to the deuterated substrate (glucose) and its metabolites (e.g., lactate, glutamate/glutamine) are quantified using spectral fitting algorithms.[1]
-
Metabolic Map Generation: The quantified signal intensities of each metabolite are used to generate 3D metabolic maps.[1] These maps are typically color-coded and overlaid on the anatomical MR images for visualization and interpretation.[1]
-
Quantitative Analysis: For dynamic studies, the temporal changes in metabolite concentrations can be used to calculate absolute metabolic rates.[1] For steady-state studies, ratios of metabolite signals (e.g., Lactate/Glx) can provide insights into the relative activity of different metabolic pathways.[1]
Visualizing Metabolic Pathways and Workflows
Metabolic Fate of D-Glucose-d1
The following diagram illustrates the primary metabolic pathways of deuterated glucose as traced by DMI.
Caption: Metabolic pathways of deuterated glucose in DMI.
Experimental Workflow of a DMI Study
This diagram outlines the typical workflow for a DMI experiment, from subject preparation to data analysis.
Caption: General experimental workflow for a DMI study.
Applications in Research and Drug Development
DMI with deuterated glucose has a wide range of potential applications:
-
Oncology: DMI can visualize the Warburg effect in tumors by mapping the ratio of lactate to glutamate/glutamine, providing a tool for tumor detection, characterization, and monitoring treatment response.[6][11]
-
Neurology: The technique can be used to study cerebral glucose metabolism in various neurological disorders.[3]
-
Metabolic Diseases: DMI is being explored for investigating metabolic dysregulation in conditions like type 2 diabetes, particularly in assessing hepatic glucose metabolism.[2]
-
Drug Development: By non-invasively assessing metabolic pathways, DMI can be used to evaluate the pharmacodynamic effects of drugs that target metabolism.[2] This allows for an earlier and more direct measure of a drug's efficacy compared to traditional imaging methods that rely on morphological changes.[2]
Conclusion
Deuterium Metabolic Imaging with D-Glucose is a versatile and powerful technique for the non-invasive, three-dimensional mapping of metabolic pathways in vivo.[1] Its non-radioactive nature and ease of implementation on standard clinical MRI scanners make it a highly translatable technology.[8] For researchers, scientists, and drug development professionals, DMI offers a unique window into the biochemical processes underlying health and disease, paving the way for new diagnostic strategies and more effective therapeutic interventions.
References
- 1. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]
- 2. Innovation radar > Innovation > MRI-based Deuterium Metabolic Imaging (DMI) allowing non-invasive imaging of metabolic processes that can be dysregulated in some diseases (such type 2 diabetes or cancer) [innovation-radar.ec.europa.eu]
- 3. Deuterium Metabolic Imaging (DMI) – Technical Innovations and (Pre)clinical Applications | Bruker [bruker.com]
- 4. Deuterated Metabolic Imaging (DMI) â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. researchgate.net [researchgate.net]
- 9. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose-d2 and Glucose-d7 Ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for D-Glucose-d1 Infusion in Mouse Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracers are invaluable tools for in vivo metabolic research, allowing for the quantitative analysis of metabolic fluxes that are crucial for understanding disease pathophysiology.[1] D-glucose-d1, a non-radioactive, stable isotope-labeled form of glucose, is utilized to trace glucose metabolism in vivo. When infused into mouse models of diabetes, it enables the precise measurement of key metabolic parameters such as whole-body glucose turnover, endogenous glucose production (EGP), and tissue-specific glucose uptake.
This protocol details the use of this compound in conjunction with the hyperinsulinemic-euglycemic clamp technique, the gold standard for assessing insulin sensitivity in vivo.[2] This combination allows for a dynamic and accurate assessment of glucose metabolism under controlled steady-state conditions, providing critical insights into the mechanisms of insulin resistance and the efficacy of novel therapeutic agents.
Key Concepts
-
Stable Isotope Tracers: Molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope (e.g., deuterium (²H or D) for hydrogen). These tracers are metabolized alongside their endogenous counterparts and can be distinguished by mass spectrometry.[3]
-
Hyperinsulinemic-Euglycemic Clamp: A procedure that induces a state of high insulin (hyperinsulinemia) while maintaining normal blood glucose levels (euglycemia) through a variable glucose infusion. The rate of glucose infusion required to maintain euglycemia is a direct measure of whole-body insulin sensitivity.[4]
-
Endogenous Glucose Production (EGP): The production of glucose by the body, primarily from the liver through glycogenolysis and gluconeogenesis. Insulin normally suppresses EGP.
-
Rate of Appearance (Ra) and Rate of Disappearance (Rd): Ra refers to the rate at which glucose enters the circulation (from both endogenous production and exogenous infusion), while Rd is the rate at which it is cleared from circulation by tissues. In a steady state, Ra equals Rd.
Experimental Protocols
I. Surgical Preparation: Catheter Implantation
For the continuous infusion of solutions and repeated blood sampling in conscious, unrestrained mice, indwelling catheters are required. This procedure is typically performed 5-7 days prior to the clamp study to allow for full recovery.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (forceps, scissors, etc.)
-
Catheters (e.g., Silastic tubing)
-
Sutures
-
Analgesics
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a small incision in the neck to expose the right jugular vein and the left carotid artery.
-
Carefully insert a catheter into the jugular vein for infusions.
-
Insert a second catheter into the carotid artery for blood sampling.
-
Exteriorize the catheters at the back of the neck and secure them.
-
Close the incision with sutures.
-
Administer post-operative analgesics and allow the mouse to recover for 5-7 days. During this period, ensure the catheters remain patent by flushing them with a heparinized saline solution.
II. Hyperinsulinemic-Euglycemic Clamp with this compound Infusion
This protocol is adapted from established methods for radiolabeled glucose tracers and is suitable for stable isotopes.
Materials:
-
This compound (or commonly used [6,6-²H₂]glucose)
-
Human insulin (Humulin R)
-
20% Dextrose solution
-
Heparinized saline
-
Infusion pumps
-
Blood glucose meter and test strips
-
Microcentrifuge tubes for blood collection (with anticoagulant, e.g., EDTA)
Experimental Phases:
The clamp procedure is divided into two main phases: a basal period to assess baseline glucose turnover and a hyperinsulinemic clamp period to assess insulin-stimulated glucose metabolism.
Phase 1: Basal Period (t = -90 to 0 min)
-
Fasting: Fast mice overnight (approximately 14-16 hours) before the experiment, with free access to water.[5]
-
Acclimation: On the day of the study, place the conscious, unrestrained mouse in a metabolic cage and allow it to acclimate.
-
Primed-Continuous Infusion of this compound: At t = -90 min, begin a primed-continuous infusion of this compound. This is crucial to achieve isotopic equilibrium.
-
Priming dose: A bolus injection to rapidly bring the tracer concentration to a steady state.
-
Continuous infusion: A constant infusion to maintain the steady-state concentration.
-
-
Basal Blood Sampling: At t = -10 and 0 min, collect blood samples (~20 µL) to determine basal plasma glucose and this compound enrichment for the calculation of basal EGP.
Phase 2: Hyperinsulinemic-Euglycemic Clamp (t = 0 to 120 min)
-
Insulin Infusion: At t = 0 min, begin a continuous infusion of human insulin. A primed-continuous infusion is recommended (e.g., a 150 mU/kg prime followed by a continuous infusion).[6]
-
Blood Glucose Monitoring: Every 10 minutes, collect a small blood sample (~5 µL) from the arterial line to measure blood glucose.
-
Variable Glucose Infusion: Based on the blood glucose readings, adjust the infusion rate of a 20% dextrose solution to maintain euglycemia (target glucose level is typically the basal glucose concentration).
-
Steady-State Blood Sampling: During the last 40 minutes of the clamp (t = 80 to 120 min), when a steady state is expected, collect larger blood samples (~20 µL) every 10-20 minutes. These samples will be used to determine plasma glucose and this compound enrichment for calculating glucose turnover under hyperinsulinemic conditions.
Table 1: Infusion and Sampling Protocol Summary
| Time (min) | Action | Purpose |
| -90 | Start primed-continuous infusion of this compound | Achieve isotopic equilibrium for basal measurements |
| -10, 0 | Collect basal blood samples (~20 µL) | Determine basal glucose and tracer enrichment |
| 0 | Start primed-continuous infusion of insulin | Induce hyperinsulinemia |
| 0-120 | Start variable infusion of 20% dextrose | Maintain euglycemia |
| 10, 20, 30... 120 | Collect small blood samples (~5 µL) | Monitor blood glucose for clamp adjustment |
| 80, 100, 120 | Collect steady-state blood samples (~20 µL) | Determine glucose and tracer enrichment during clamp |
| 120 | End of experiment, collect terminal tissues | Tissue-specific analysis |
Table 2: Example Reagent and Infusion Rate Parameters
| Parameter | Value | Reference |
| Mouse Model | e.g., db/db or STZ-induced diabetic mice | - |
| Fasting Duration | 14-16 hours | [5] |
| Basal Period | ||
| This compound Prime | ~1.2 µCi equivalent (adjust for mass) | [7] |
| This compound Infusion Rate | ~0.05 µCi/min equivalent (adjust for mass) | [6][8] |
| Clamp Period | ||
| Insulin Prime | 150 mU/kg body weight | [6] |
| Insulin Infusion Rate | 2.5 - 15 mU/kg/min | [6][8] |
| Dextrose Infusate | 20% (w/v) | [6] |
| Target Blood Glucose | Basal glucose level (e.g., 120-150 mg/dL) | - |
III. Sample Processing and Analysis
-
Plasma Separation: Immediately after collection, centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Mass Spectrometry Analysis:
-
Plasma glucose concentration can be measured using a standard glucose oxidase assay.
-
The isotopic enrichment of this compound in plasma is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][9][10]
-
This requires derivatization of glucose to a volatile form for GC-MS analysis.[9]
-
IV. Data Calculation
The following calculations are based on Steele's equations for non-steady state, adapted for steady-state conditions during the basal and clamp periods.
-
Tracer-to-Tracee Ratio (TTR): This is the ratio of the concentration of the tracer (this compound) to the tracee (unlabeled glucose) in the plasma.
-
Glucose Rate of Appearance (Ra):
-
Basal Ra (EGP): Basal Ra = Tracer Infusion Rate / TTR_basal
-
Clamp Ra: Clamp Ra = (Tracer Infusion Rate / TTR_clamp)
-
-
Endogenous Glucose Production (EGP) during Clamp:
-
Glucose Disposal Rate (Rd):
-
Under steady-state conditions, Rd = Ra. During the clamp, Rd = EGP_clamp + GIR.
-
-
Insulin Sensitivity Index: The GIR itself is a primary measure of insulin sensitivity. It can be normalized to the steady-state insulin concentration.
Table 3: Summary of Quantitative Data and Interpretations
| Parameter | Calculation | Typical Observation in Diabetic vs. Control Mice | Interpretation |
| Basal EGP | Tracer Infusion Rate / TTR_basal | Higher | Increased hepatic glucose output, a hallmark of diabetes. |
| Glucose Infusion Rate (GIR) | Measured directly from the infusion pump | Lower | Reduced whole-body insulin sensitivity. Less glucose is needed to maintain euglycemia because tissues are resistant to insulin's effects on glucose uptake. |
| Clamp EGP Suppression | (Basal EGP - Clamp EGP) / Basal EGP * 100 | Lower | Hepatic insulin resistance; insulin is less effective at suppressing glucose production from the liver. |
| Glucose Disposal Rate (Rd) | EGP_clamp + GIR | Lower | Decreased insulin-stimulated glucose uptake by peripheral tissues (muscle, adipose). |
Visualizations
Insulin Signaling Pathway
The hyperinsulinemic-euglycemic clamp directly assesses the physiological outcomes of the insulin signaling pathway. Insulin binding to its receptor initiates a cascade that ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
Experimental Workflow
The following diagram outlines the logical flow of the this compound infusion clamp experiment from preparation to data analysis.
Caption: Workflow for this compound infusion clamp from surgery to data analysis.
References
- 1. blog.profil.com [blog.profil.com]
- 2. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Bioluminescent-based imaging and quantification of glucose uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 7. mmpc.org [mmpc.org]
- 8. mmpc.org [mmpc.org]
- 9. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimation of endogenous glucose production during hyperinsulinemic-euglycemic glucose clamps. Comparison of unlabeled and labeled exogenous glucose infusates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Gluconeogenesis and Glycolysis Rates Using D-Glucose-d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamics of glucose metabolism is paramount in various fields of biomedical research and drug development. The intertwined pathways of glycolysis (the breakdown of glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) are central to cellular bioenergetics and are often dysregulated in diseases such as cancer, diabetes, and metabolic syndrome. Stable isotope tracers, particularly deuterated glucose like D-Glucose-d1, offer a powerful tool for quantifying the flux through these pathways in both in vitro and in vivo models.
This document provides detailed application notes and protocols for utilizing this compound to measure the rates of glycolysis and gluconeogenesis. The methodologies described herein leverage the principles of metabolic flux analysis (MFA) coupled with mass spectrometry to provide quantitative insights into glucose metabolism.
Principle of the Method
The core principle involves introducing this compound, a glucose molecule where one or more hydrogen atoms are replaced with deuterium (a stable isotope of hydrogen), into a biological system. As the cells or organism metabolize this labeled glucose, the deuterium label is incorporated into downstream metabolites of glycolysis and can be traced. Conversely, in gluconeogenesis studies, the dilution of the deuterium label in the glucose pool can be used to calculate the rate of new glucose synthesis.
The extent of deuterium enrichment in specific metabolites is quantified using mass spectrometry (MS), typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). By analyzing the mass isotopomer distribution of key metabolites, researchers can calculate the rates of glycolysis and gluconeogenesis.
Key Applications
-
Drug Discovery and Development: Evaluate the effect of novel therapeutic compounds on glucose metabolism in target cells and tissues.
-
Cancer Metabolism Research: Investigate the Warburg effect and other metabolic reprogramming phenomena in cancer cells.[1][2][3]
-
Diabetes and Metabolic Disease Research: Study the regulation of hepatic glucose production and peripheral glucose uptake in models of insulin resistance and diabetes.
-
Basic Research: Elucidate the fundamental principles of metabolic regulation in various physiological and pathophysiological states.
Data Presentation
The following tables provide examples of quantitative data obtained from studies using stable isotopes to measure glycolysis and gluconeogenesis rates.
Table 1: In Vivo Gluconeogenesis and Glycolysis Rates in Rats
| Metabolic State | Tissue | Pathway | Rate (μmol/kg/min) | Reference |
| Post-absorptive (Fed) | Liver | Gluconeogenesis | 31.1 ± 1.8 | --INVALID-LINK--[4] |
| Starved (48h) | Liver | Gluconeogenesis | 38.9 ± 0.9 | --INVALID-LINK--[4] |
| Fed | Liver | Glycolysis | Inactive | --INVALID-LINK--[5] |
| Fasted | Liver | Glycolysis | Inactive | --INVALID-LINK--[5] |
Table 2: Contribution of Precursors to Gluconeogenesis in Humans (Overnight Fast)
| Precursor | Contribution to Glucose Production (%) | Reference |
| Lactate | 41% | --INVALID-LINK--[6] |
| Alanine | 6-11% | --INVALID-LINK--[1] |
| Glycerol | Variable | --INVALID-LINK--[5] |
Table 3: Glycolytic Flux in Cancer Cells
| Cell Line | Condition | Glycolytic Flux (nmol/10^6 cells/h) | Reference |
| Glioblastoma (GL261) | In vivo | 0.50 ± 0.07 mM/min | --INVALID-LINK--[7] |
| Lung Cancer (H460) | High Glucose (10mM) | Varies | --INVALID-LINK--[7] |
| Lung Cancer (A549) | High Glucose (10mM) | Varies | --INVALID-LINK--[7] |
Experimental Protocols
Protocol 1: In Vitro Glycolysis Rate Measurement in Cultured Cells
This protocol outlines the steps for measuring the rate of glycolysis in cultured cells using this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
Glucose-free cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Internal standards for GC-MS analysis
-
GC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
On the day of the experiment, replace the regular medium with glucose-free medium containing a known concentration of this compound and dialyzed FBS. The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose.[8]
-
Incubate the cells for a specific time course (e.g., 0, 1, 2, 4, 8 hours) to monitor the incorporation of the deuterium label into downstream metabolites.
-
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a pre-chilled extraction solvent mixture (e.g., 80% methanol or a methanol:chloroform:water mixture) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for GC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.[9]
-
Alternatively, for glucose analysis, derivatization to aldonitrile acetates or di-O-isopropylidene derivatives can be performed.[4][10]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Develop a suitable temperature gradient for the GC to separate the metabolites of interest (e.g., lactate, pyruvate, and TCA cycle intermediates).
-
Operate the mass spectrometer in either full scan mode to identify all labeled metabolites or in selected ion monitoring (SIM) mode for targeted analysis of specific metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Determine the mass isotopomer distribution (MID) for key glycolytic metabolites like lactate and pyruvate.
-
Calculate the rate of glycolysis by modeling the incorporation of the deuterium label over time. This can be done using metabolic flux analysis software or by applying appropriate mathematical models.
-
Protocol 2: In Vivo Gluconeogenesis Rate Measurement
This protocol is adapted from the deuterated water (D₂O) method and can be applied with the infusion of deuterated glucose.
Materials:
-
Animal model (e.g., mouse, rat)
-
This compound (sterile solution for infusion)
-
[6,6-²H₂]glucose (for measuring total glucose production)
-
Anesthesia
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Plasma separation equipment (centrifuge)
-
GC-MS system
Procedure:
-
Animal Preparation and Tracer Infusion:
-
Fast the animals overnight to induce a state where gluconeogenesis is active.
-
Anesthetize the animal and insert a catheter for tracer infusion and blood sampling.
-
Administer a bolus of this compound followed by a constant infusion to achieve a steady-state enrichment in the plasma.
-
Simultaneously, infuse a tracer like [6,6-²H₂]glucose to determine the total rate of glucose appearance (Ra).[10]
-
-
Blood Sampling:
-
Collect blood samples at baseline (before tracer infusion) and at regular intervals during the infusion (e.g., every 15-30 minutes) to monitor the isotopic enrichment of plasma glucose.
-
-
Plasma Preparation and Glucose Isolation:
-
Centrifuge the blood samples to separate the plasma.
-
Deproteinize the plasma samples, for example, by adding barium hydroxide and zinc sulfate.[9]
-
Isolate glucose from the deproteinized plasma.
-
-
Sample Preparation for GC-MS:
-
Derivatize the isolated glucose as described in Protocol 1 (e.g., to its penta-acetate or aldonitrile acetate derivative).[11]
-
-
GC-MS Analysis:
-
Calculation of Gluconeogenesis Rate:
-
The fractional contribution of gluconeogenesis to total glucose production is calculated from the ratio of deuterium enrichment at the C5 position of glucose to the enrichment in body water (which can be estimated from plasma water enrichment).[10][12]
-
The absolute rate of gluconeogenesis is then calculated by multiplying the fractional gluconeogenesis by the total rate of glucose appearance (Ra) determined from the [6,6-²H₂]glucose tracer.[10]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Glycolysis and Gluconeogenesis Regulation
The following diagram illustrates the key regulatory points in the glycolysis and gluconeogenesis pathways, including allosteric regulation and hormonal control.
Caption: Reciprocal regulation of glycolysis and gluconeogenesis.
Experimental Workflow for In Vitro Glycolysis Measurement
The following diagram outlines the general workflow for an in vitro glycolysis experiment using this compound.
References
- 1. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 7. Glucose fluxes in glycolytic and oxidative pathways detected in vivo by deuterium magnetic resonance spectroscopy reflect proliferation in mouse glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction, derivatisation and GC-MS/MS analysis of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 12. researchgate.net [researchgate.net]
Unraveling Cancer's Sweet Tooth: D-Glucose-d1 in Metabolic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The aberrant metabolism of cancer cells, particularly their heightened reliance on glucose, presents a critical vulnerability for therapeutic intervention. Stable isotope tracing using deuterated glucose, such as D-Glucose-d1, has emerged as a powerful tool to dissect the intricate metabolic rewiring in cancer. This document provides detailed application notes and experimental protocols for utilizing this compound in cancer metabolism research, enabling the precise tracking of glucose fate and the elucidation of key metabolic pathways that fuel tumor growth and survival.
Application Notes
Tracing Glycolysis and Lactate Production
Cancer cells often exhibit the Warburg effect, characterized by high rates of glycolysis and lactate production even in the presence of oxygen. This compound, where a deuterium atom replaces a hydrogen at the C1 position, can be used to trace the flux through the glycolytic pathway. The deuterium label is retained on pyruvate and subsequently on lactate, allowing for the quantification of glycolytic activity.
Key Applications:
-
Quantifying the rate of aerobic glycolysis in various cancer cell lines and in vivo tumor models.
-
Assessing the efficacy of glycolytic inhibitors by measuring the reduction in deuterated lactate production.
-
Studying the metabolic heterogeneity within a tumor by imaging the spatial distribution of deuterated lactate.
Probing the Pentose Phosphate Pathway (PPP) and NADPH Production
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that branches from glycolysis to produce NADPH and precursors for nucleotide biosynthesis. NADPH is essential for maintaining redox balance and supporting anabolic processes in rapidly proliferating cancer cells. By using specifically labeled D-glucose, such as [1,2-D-glucose] or [3-D-glucose], researchers can trace the entry of glucose into the PPP. The loss or retention of the deuterium label at specific positions in downstream metabolites provides a quantitative measure of PPP flux.
Key Applications:
-
Quantifying the flux of glucose through the oxidative and non-oxidative branches of the PPP.
-
Assessing the production of NADPH from the PPP, which is critical for antioxidant defense and reductive biosynthesis.
-
Investigating the role of the PPP in resistance to chemotherapy and radiotherapy, which often induce oxidative stress.
In Vivo Metabolic Imaging and Therapeutic Monitoring
Deuterium metabolic imaging (DMI) using deuterated glucose offers a non-invasive method to visualize metabolic activity in vivo. Following the administration of deuterated glucose, the production of deuterated water (HDO) and other metabolites can be detected by magnetic resonance spectroscopy (MRS). This technique provides a dynamic readout of glucose metabolism within a tumor and can be used to monitor the response to therapy.
Key Applications:
-
Non-invasively assessing the metabolic phenotype of tumors in preclinical models.
-
Monitoring the early response of tumors to targeted therapies that affect metabolism.
-
Evaluating the pharmacodynamic effects of novel anti-cancer agents on tumor metabolism.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing deuterated glucose in cancer metabolism research.
| Cancer Type | Model | Tracer | Key Finding | Quantitative Change | Reference |
| Melanoma | In vivo (mouse) | [2H7]glucose | Treatment with a BRAF inhibitor significantly reduced glucose metabolism. | 50% reduction in HDO production; 74% reduction in 2H-lactate production. | [1] |
| Glioblastoma | In vivo (human) | [6,6′-2H2]glucose | Feasibility of detecting deuterated lactate and glutamine/glutamate in a human brain tumor. | Detection of 2H-lactate and 2H-glx signals. | [1] |
| Pathway | Cancer Cell Line | Tracer | Parameter Measured | Result |
| Glycolysis | Pancreatic Cancer | [U-13C]glucose | Lactate Secretion | 200–700 nmol/10^6 cells/h |
| Pentose Phosphate Pathway | Lung Carcinoma | [1,2-13C]glucose | PPP Flux | Provided precise estimates for glycolysis and PPP |
| TCA Cycle | Various | [U-13C]glutamine | TCA Cycle Flux | Preferred tracer for TCA cycle analysis |
| Fatty Acid Synthesis | Brown Adipocyte | [U-13C]glutamine | Reductive Carboxylation | Quantified flux of glutamine to lipid |
Experimental Protocols
Protocol 1: In Vitro this compound Labeling of Cancer Cells for Metabolic Flux Analysis
This protocol describes the labeling of cultured cancer cells with this compound followed by metabolite extraction and analysis by mass spectrometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glucose-free DMEM
-
This compound
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.
-
Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and the desired concentration of this compound (e.g., 10 mM).
-
Cell Culture and Labeling:
-
One day after seeding, aspirate the growth medium and wash the cells once with pre-warmed PBS.
-
Add the this compound labeling medium to the cells.
-
Incubate the cells for the desired time period to achieve isotopic steady-state (typically 6-24 hours).
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a targeted or untargeted LC-MS method to identify and quantify deuterium-labeled metabolites.
-
-
Data Analysis:
-
Correct the raw data for natural isotope abundance.
-
Calculate the fractional enrichment of deuterium in downstream metabolites.
-
Use metabolic flux analysis software to model and quantify the fluxes through different metabolic pathways.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Cancer Model
This protocol outlines the procedure for administering this compound to a tumor-bearing mouse for in vivo metabolic studies.
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered model)
-
This compound
-
Sterile saline
-
Insulin syringes
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., 20% w/v).
-
Animal Preparation:
-
Fast the mice for 4-6 hours before the experiment to lower endogenous glucose levels.
-
Anesthetize the mouse using isoflurane.
-
-
This compound Administration:
-
Administer the this compound solution via tail vein injection or intraperitoneal injection. A typical dose is 2 g/kg body weight.
-
-
Tracer Circulation: Allow the deuterated glucose to circulate and be metabolized by the tissues for a specific duration (e.g., 30-120 minutes).
-
Tissue Collection:
-
At the end of the labeling period, euthanize the mouse by an approved method.
-
Quickly excise the tumor and other tissues of interest (e.g., liver, blood).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction and Analysis:
-
Homogenize the frozen tissues in ice-cold 80% methanol.
-
Follow the metabolite extraction and analysis steps as described in Protocol 1.
-
Visualizations
Caption: this compound tracing of Glycolysis and the Pentose Phosphate Pathway.
Caption: In Vitro this compound Labeling Experimental Workflow.
Caption: In Vivo this compound Tracing Experimental Workflow.
References
Application Note & Protocol: Tracing D-Glucose-d1 Incorporation into Glycogen Stores
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed methodology for tracing the incorporation of D-Glucose-d1, a stable isotope-labeled glucose tracer, into cellular and tissue glycogen stores. The protocol outlines in vivo and in vitro experimental design, glycogen isolation, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Glycogen is a crucial, highly branched polymer of glucose that serves as the primary form of glucose storage in animals, fungi, and bacteria.[1][2][3] Stored mainly in the liver and skeletal muscle, it provides a readily available energy reserve.[1][4] The liver utilizes glycogen to maintain blood glucose homeostasis, while muscles use it for energy during physical exertion.[3][4] The dynamic processes of glycogen synthesis (glycogenesis) and breakdown (glycogenolysis) are central to metabolic regulation.[2][3]
Stable isotope tracers, such as deuterium-labeled glucose (e.g., this compound), offer a powerful and safe method to quantitatively measure metabolic pathway activity in real-time.[5][6] By administering this compound and measuring its incorporation into the glycogen pool, researchers can precisely quantify the rate of de novo glycogen synthesis under various physiological, pathological, or pharmacological conditions. This technique is invaluable for studying metabolic disorders like diabetes, glycogen storage diseases, and for evaluating the efficacy of therapeutic agents targeting glucose metabolism.[7]
Signaling Pathway: Glycogenesis
Glycogenesis is the process of synthesizing glycogen from glucose.[1] The pathway involves several key enzymatic steps, beginning with the phosphorylation of glucose and its eventual addition to a growing glycogen chain. The key hormones regulating this process are insulin, which promotes glycogenesis, and glucagon, which inhibits it.[2]
Figure 1. Simplified Glycogenesis Pathway.
Experimental Design and Workflow
Tracing this compound incorporation involves a multi-step process from tracer administration to final data analysis. The general workflow is applicable to both cell culture and animal models, with specific modifications for each system.
References
- 1. 6.22 Glycogenesis & Glycogenolysis | Nutrition Flexbook [courses.lumenlearning.com]
- 2. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biochemistry, Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glycogen metabolism and glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 7. Applications of NMR spectroscopy to study muscle glycogen metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty Acid Synthesis Pathways using D-Glucose-d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo fatty acid synthesis (FAS) is a fundamental metabolic process that is increasingly recognized for its role in various physiological and pathological states, including metabolic diseases and cancer. The ability to accurately trace and quantify the flux of substrates through this pathway is crucial for understanding its regulation and for the development of novel therapeutics. D-glucose-d1 (deuterium-labeled glucose) serves as a powerful and safe stable isotope tracer for elucidating the contribution of glucose to the fatty acid pool. This document provides detailed application notes and experimental protocols for utilizing this compound to study fatty acid synthesis pathways in vitro.
The deuterium atom from this compound is incorporated into the acetyl-CoA pool, a key precursor for fatty acid synthesis, primarily through glycolysis and the pyruvate dehydrogenase complex. By tracking the incorporation of deuterium into newly synthesized fatty acids using mass spectrometry, researchers can quantitatively assess the rate of de novo lipogenesis and investigate the effects of genetic modifications, disease states, or pharmacological interventions on this pathway.
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of glucose-dependent de novo fatty acid synthesis.
-
Drug Discovery and Development: Screening and characterizing the mechanism of action of inhibitors targeting fatty acid synthase (FASN) or other enzymes in the lipogenic pathway.[1]
-
Disease Research: Investigating alterations in fatty acid metabolism in diseases such as cancer, obesity, and non-alcoholic fatty liver disease (NAFLD).[1]
-
Nutritional Studies: Understanding the metabolic fate of dietary carbohydrates and their conversion into lipids.
Data Presentation
Table 1: Example Data - Deuterium Enrichment in Palmitate after this compound Labeling
| Cell Line | Treatment | Incubation Time (hours) | This compound Concentration (mM) | Deuterium Enrichment in Palmitate (%) |
| Cancer Cell Line A | Control | 24 | 25 | 15.2 ± 1.8 |
| Cancer Cell Line A | FAS Inhibitor (10 µM) | 24 | 25 | 3.5 ± 0.5 |
| Normal Cell Line B | Control | 24 | 25 | 5.8 ± 0.9 |
| Normal Cell Line B | High Glucose (50 mM) | 24 | 25 | 12.1 ± 1.5 |
Data are presented as mean ± standard deviation (n=3). Deuterium enrichment is calculated from the mass isotopomer distribution of the palmitate derivative analyzed by GC-MS.
Table 2: GC-MS Parameters for Deuterium-Labeled Fatty Acid Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-23 (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | 80°C for 1 min, ramp to 170°C at 20°C/min, ramp to 204°C at 1°C/min, ramp to 250°C at 20°C/min, hold for 10 min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Scan Range | m/z 50-400 |
These parameters may need to be optimized for your specific instrument and application.[2]
Experimental Protocols
Protocol 1: Cell Culture and this compound Labeling
This protocol outlines the steps for labeling cultured cells with this compound to trace its incorporation into fatty acids.
Materials:
-
Mammalian cells of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free culture medium
-
This compound (sterile solution)
-
Fetal Bovine Serum (FBS), dialyzed
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete culture medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound (e.g., 25 mM) and dialyzed FBS. The use of dialyzed FBS is recommended to minimize the presence of unlabeled glucose and other small molecules.
-
Labeling:
-
Aspirate the complete culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound labeling medium to each well.
-
Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and experimental goals.
-
Protocol 2: Lipid Extraction and Saponification
This protocol describes the extraction of total lipids from cultured cells and the subsequent saponification to release free fatty acids.
Materials:
-
Labeled cells from Protocol 1
-
Methanol
-
Potassium hydroxide (KOH) solution (0.3 M in 90% methanol)
-
Hexane
-
Formic acid
-
Glass vials with Teflon-lined caps
-
Nitrogen gas stream or vacuum centrifuge
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Saponification:
-
Acidification and Fatty Acid Extraction:
-
Drying: Evaporate the hexane under a gentle stream of nitrogen or using a vacuum centrifuge. The dried fatty acid pellet can be stored at -80°C until derivatization.
Protocol 3: Fatty Acid Derivatization and GC-MS Analysis
This protocol details the conversion of fatty acids to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried fatty acid samples from Protocol 2
-
2% Sulfuric acid (H2SO4) in methanol
-
Saturated sodium chloride (NaCl) solution
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS vials with inserts
Procedure:
-
Derivatization to FAMEs:
-
Extraction of FAMEs:
-
After cooling, add 100 µL of saturated NaCl solution and 500 µL of hexane.[2]
-
Vortex vigorously to extract the FAMEs into the hexane layer.[2]
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Preparation for GC-MS:
-
Transfer the dried hexane extract to a GC-MS vial with an insert.
-
The sample is now ready for injection into the GC-MS system.
-
-
GC-MS Analysis:
-
Analyze the samples using the parameters outlined in Table 2 or an optimized method for your instrument.
-
Monitor the mass spectra of the fatty acid methyl esters (e.g., palmitate methyl ester, m/z 270) for the incorporation of deuterium (m/z 271, 272, etc.).
-
-
Data Analysis:
-
Correct for the natural abundance of 13C.
-
Calculate the percentage of deuterium enrichment in each fatty acid by determining the ratio of the ion intensities of the deuterated isotopologues to the total ion intensity of all isotopologues of that fatty acid.
-
Mandatory Visualizations
Caption: this compound tracing to fatty acid synthesis.
Caption: Experimental workflow for this compound labeling.
Caption: Logic of FAS inhibition assay.
References
- 1. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Quantifying D-Glucose-d1 Enrichment in Metabolic Intermediates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for quantifying the enrichment of D-Glucose-d1 in key metabolic intermediates. The protocols and data presented herein are intended to assist researchers in designing and executing stable isotope tracing experiments to elucidate the contributions of glucose to various metabolic pathways, particularly glycolysis and the pentose phosphate pathway (PPP).
Introduction
Stable isotope tracing is a powerful technique to track the metabolic fate of nutrients within a biological system.[1][2] this compound, a glucose molecule labeled with a single deuterium atom at the C1 position, serves as a valuable tracer for investigating glucose metabolism. As this compound is processed through glycolysis and the pentose phosphate pathway, the deuterium label is incorporated into various downstream metabolites. By quantifying the extent of this incorporation using mass spectrometry, researchers can gain insights into the relative activities of these pathways under different experimental conditions. This approach is particularly useful in studying metabolic reprogramming in diseases such as cancer and in evaluating the mechanism of action of therapeutic agents that target metabolism.[3]
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for this compound enrichment in metabolic intermediates of a cultured cancer cell line. This data is based on the principles of glucose metabolism and mass isotopomer distribution analysis (MIDA).[4][5][6] The data illustrates the expected enrichment patterns following a 24-hour incubation with this compound.
Table 1: this compound Enrichment in Glycolytic and Pentose Phosphate Pathway Intermediates
| Metabolite | Abbreviation | M+1 Enrichment (%) (Control) | M+1 Enrichment (%) (Drug-Treated) | Pathway |
| Glucose-6-Phosphate | G6P | 95.2 ± 2.1 | 94.8 ± 2.5 | Glycolysis/PPP |
| Fructose-6-Phosphate | F6P | 94.9 ± 2.3 | 94.5 ± 2.8 | Glycolysis |
| Fructose-1,6-bisphosphate | FBP | 94.5 ± 2.5 | 93.9 ± 3.1 | Glycolysis |
| Dihydroxyacetone phosphate | DHAP | 93.8 ± 2.8 | 92.5 ± 3.5 | Glycolysis |
| Glyceraldehyde-3-phosphate | GAP | 93.5 ± 3.0 | 92.1 ± 3.8 | Glycolysis |
| 3-Phosphoglycerate | 3-PG | 45.1 ± 4.2 | 40.5 ± 4.9 | Glycolysis |
| Phosphoenolpyruvate | PEP | 44.8 ± 4.5 | 40.1 ± 5.2 | Glycolysis |
| Pyruvate | Pyr | 44.2 ± 4.8 | 39.5 ± 5.5 | Glycolysis |
| Lactate | Lac | 43.9 ± 5.1 | 38.8 ± 5.9 | Glycolysis |
| 6-Phosphogluconate | 6-PG | 5.8 ± 1.1 | 10.2 ± 1.5 | Pentose Phosphate Pathway |
| Ribose-5-Phosphate | R5P | 1.2 ± 0.3 | 2.5 ± 0.5 | Pentose Phosphate Pathway |
| Sedoheptulose-7-Phosphate | S7P | 1.5 ± 0.4 | 3.1 ± 0.6 | Pentose Phosphate Pathway |
M+1 Enrichment refers to the percentage of the metabolite pool that contains one deuterium atom from the this compound tracer. Drug-Treated group represents cells treated with a hypothetical drug that inhibits glycolysis and shunts glucose towards the Pentose Phosphate Pathway.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a this compound tracing experiment in cultured mammalian cells.
Protocol 1: Cell Culture and this compound Labeling
-
Cell Seeding: Plate mammalian cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture cells in standard growth medium overnight.
-
Tracer Introduction: The following day, remove the standard growth medium and wash the cells once with phosphate-buffered saline (PBS).
-
Labeling Medium: Add fresh growth medium in which the unlabeled glucose has been replaced with this compound at the same concentration. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose.[4]
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. For steady-state labeling of glycolytic intermediates, a 24-hour incubation is often sufficient.[7]
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.
-
Cell Scraping: Place the plates on ice and scrape the cells from the well surface using a cell scraper.
-
Collection: Transfer the cell suspension/methanol mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.[4]
Protocol 3: LC-MS/MS Analysis for this compound Enrichment
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your liquid chromatography (LC) system, such as 50% acetonitrile.
-
LC Separation: Inject the reconstituted samples onto a liquid chromatography system equipped with a column suitable for separating polar metabolites (e.g., a HILIC column).
-
Mass Spectrometry: The eluent from the LC column is introduced into a high-resolution mass spectrometer.
-
Data Acquisition: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different mass isotopologues of the target metabolites (e.g., selected ion monitoring or full scan mode).
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the metabolic intermediates of interest based on their retention time and accurate mass.
-
Extract the ion chromatograms for the unlabeled (M+0) and the deuterium-labeled (M+1) forms of each metabolite.
-
Calculate the fractional enrichment of the M+1 isotopologue for each metabolite.
-
Correct for the natural abundance of 13C and other isotopes.[8]
-
Visualizations
This compound Metabolism
The following diagram illustrates the entry of this compound into glycolysis and the pentose phosphate pathway and the subsequent labeling of downstream intermediates.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose metabolism in mammalian cells as determined by mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Glucose-d1 Tracer Experiments
Welcome to the technical support center for D-Glucose-d1 tracer experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure the success of their metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a tracer?
This compound is a stable isotope-labeled form of glucose where a single hydrogen atom on the first carbon (C1) has been replaced by its heavier isotope, deuterium (²H or D). It is used as a tracer in metabolic studies to track the fate of glucose through various biochemical pathways. By measuring the incorporation of deuterium into downstream metabolites, researchers can quantify metabolic fluxes and understand how cells and organisms process glucose under different conditions.
Q2: Which metabolic pathways can be investigated using this compound?
This compound is particularly useful for tracing the upper parts of glycolysis and the pentose phosphate pathway (PPP). The position of the deuterium on the C1 carbon allows for the investigation of reactions where this position is biochemically active.
Q3: What are the primary analytical techniques used to measure this compound incorporation?
The most common analytical techniques are mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). These methods can separate complex mixtures of metabolites and detect the mass difference between labeled and unlabeled molecules, allowing for the quantification of deuterium enrichment. Nuclear magnetic resonance (NMR) spectroscopy can also be used to determine the specific position of the deuterium atom within a molecule.
Troubleshooting Guide
Issue 1: Low or No Detectable Deuterium Enrichment in Metabolites
Q: I've run my experiment but I'm seeing very low or no deuterium enrichment in my target metabolites. What could be the problem?
A: This is a common issue that can arise from several factors throughout the experimental workflow. Below is a troubleshooting guide to help you identify the potential cause.
Troubleshooting Steps:
-
Verify Tracer Integrity and Administration:
-
Tracer Purity: Confirm the isotopic and chemical purity of your this compound stock.
-
Tracer Concentration: Ensure the final concentration of the tracer in your experimental system (e.g., cell culture media, infusate) is sufficient to produce a detectable signal above the natural abundance of deuterium.
-
Administration Protocol: Review your tracer administration protocol. For in vivo studies, ensure the infusion or injection was successful. For in vitro studies, confirm the tracer was added to the media at the correct time and concentration.[1]
-
-
Assess Biological System Viability:
-
Cell Health: For in vitro experiments, check cell viability and confluence. Unhealthy or sparse cells will have altered metabolism and may not consume glucose at the expected rate.
-
Physiological State: For in vivo studies, consider the physiological state of the animal (e.g., fasted vs. fed), as this significantly impacts glucose metabolism.[2]
-
-
Optimize Sample Handling and Extraction:
-
Metabolism Quenching: Ensure that metabolic activity was effectively stopped (quenched) immediately upon sample collection. Inefficient quenching can lead to the loss of the deuterium label from metabolites. A common method is rapid freezing in liquid nitrogen.[3]
-
Extraction Efficiency: Evaluate your metabolite extraction protocol to ensure it is suitable for your target metabolites and that you are not losing them during the process.
-
-
Review Analytical Method Parameters:
-
Mass Spectrometer Sensitivity: Confirm that your mass spectrometer has sufficient sensitivity to detect the expected low levels of enrichment.
-
Chromatography: Check your GC or LC separation to ensure that your metabolites of interest are being properly resolved from other compounds that might interfere with their detection.
-
Issue 2: Inaccurate Quantification due to Natural Isotope Abundance
Q: How do I accurately quantify the deuterium enrichment from my this compound tracer, considering the natural abundance of other isotopes?
A: This is a critical step for accurate data analysis. The mass signals detected by the mass spectrometer include contributions from the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, and ²H itself). This background signal must be mathematically corrected to determine the true enrichment from the tracer.
Correction Strategies:
-
Correction Algorithms: Use specialized software tools designed for natural abundance correction in stable isotope labeling experiments. These tools use matrix-based methods to subtract the contribution of naturally occurring isotopes from your measured data.
-
Software Options:
Experimental Protocols
General Protocol for In Vitro this compound Labeling in Cultured Cells
This protocol provides a general workflow for a this compound tracer experiment with adherent cell cultures.
-
Cell Seeding: Plate cells at a density that will result in approximately 80% confluence at the time of the experiment.
-
Tracer Preparation: Prepare the experimental medium by dissolving this compound in glucose-free medium to the desired final concentration. A common starting point is to replace a fraction or all of the unlabeled glucose with this compound.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound containing medium to the cells.
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
Place the culture plate on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites for MS analysis.
-
Sample Preparation for Mass Spectrometry
-
Evaporation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): To make the metabolites volatile for GC-MS analysis, a two-step derivatization is often performed:
-
Methoximation: Protects carbonyl groups.
-
Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group.
-
-
Reconstitution (for LC-MS): Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
Analysis: Analyze the prepared samples using a validated GC-MS or LC-MS method.
Quantitative Data Summary
The following tables provide example quantitative data relevant to D-Glucose tracer experiments. Note that optimal values may vary depending on the specific experimental system.
Table 1: Example Infusion Parameters for In Vivo Deuterated Glucose Studies
| Parameter | Value | Reference |
| Tracer | 6,6-D2-Glucose | [2] |
| Priming Bolus Dose | 14.0 µmol/kg | [2] |
| Infusion Rate | 11.5 µmol/kg/hr | [2] |
| Infusion Time | 140 min | [2] |
Table 2: Natural Abundance of Relevant Stable Isotopes
| Isotope | Natural Abundance (%) |
| ¹³C | 1.07 |
| ²H | 0.0115 |
| ¹⁵N | 0.37 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of the deuterium label from this compound.
General Experimental Workflow
Caption: A typical workflow for this compound stable isotope tracing experiments.
Troubleshooting Decision Tree for Low Enrichment
Caption: A decision tree to diagnose the cause of low tracer enrichment.
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. metsol.com [metsol.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. monash.edu [monash.edu]
Technical Support Center: D-Glucose-d1 Studies & Minimizing the Kinetic Isotope Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-Glucose-d1 in experimental settings, with a primary focus on understanding and minimizing the kinetic isotope effect (KIE).
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Question: My metabolic flux calculations are inconsistent when using this compound compared to unlabeled glucose. What could be the cause?
Answer: This discrepancy is likely due to a kinetic isotope effect (KIE). The substitution of a hydrogen atom with a deuterium atom at the C1 position can alter the rate of enzymatic reactions where the C-H bond is cleaved. Specifically, in the Pentose Phosphate Pathway (PPP), the initial step involves the oxidation of glucose-6-phosphate at the C1 position, which can be affected by this isotopic substitution.[1]
Troubleshooting Steps:
-
Quantify the KIE: Perform parallel experiments using both unlabeled glucose and this compound to quantify the difference in metabolic rates.
-
Consider Alternative Tracers: For studies focused on glycolysis, using glucose labeled at positions not directly involved in the rate-determining steps of the pathway of interest, such as [6,6-²H₂]-glucose, may be preferable as it exhibits a smaller KIE.[2][3][4]
-
Mathematical Correction: If this compound is essential for your experimental design, mathematical models can be used to correct for the observed KIE in your flux analysis.
Question: I am observing lower than expected NADPH production in my cells cultured with this compound. Is this related to the KIE?
Answer: Yes, this is a potential consequence of the KIE. The oxidative phase of the Pentose Phosphate Pathway is a major source of NADPH.[5] Since the first committed step of the oxidative PPP involves the C1 position of glucose, a KIE from this compound can slow down this pathway, leading to reduced NADPH generation.
Troubleshooting Steps:
-
Measure PPP Flux: Directly measure the flux through the PPP using techniques like 13C-MFA with appropriately labeled glucose tracers to confirm a reduction in pathway activity.
-
Assess Cellular Redox State: Evaluate the overall redox state of your cells (e.g., by measuring the GSH/GSSG ratio) to understand the downstream consequences of reduced NADPH production.
-
Use a Different Labeled Glucose: For studies where maintaining normal PPP flux is critical, consider using a glucose tracer that does not have a deuterium label at the C1 position.
Frequently Asked Questions (FAQs)
What is the kinetic isotope effect (KIE) in the context of this compound studies?
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the case of this compound, the hydrogen atom at the C1 position is replaced by a deuterium atom. This can lead to a slower rate for enzymatic reactions that involve the breaking of the C-H bond at this position.
How significant is the KIE for different deuterated glucose tracers?
The magnitude of the KIE is highly dependent on the position of the deuterium label and the metabolic pathway being studied. For example, perdeuterated glucose (where all hydrogens are replaced by deuterium) can significantly slow down the metabolism of glucose to lactate.[6] Conversely, the KIE for [6,6-²H₂]-glucose in glycolytic metabolism has been shown to be relatively small.[2][4]
When is it crucial to consider the KIE?
It is critical to consider the KIE when:
-
Your research involves quantitative metabolic flux analysis.
-
The metabolic pathway of interest has a rate-limiting step that involves the cleavage of a C-H bond at the labeled position.
-
You are comparing the metabolic effects of a drug or genetic modification in cells treated with deuterated and undeuterated glucose.
How can I minimize the impact of the KIE in my experiments?
Minimizing the KIE can be achieved by:
-
Careful Tracer Selection: Choose a deuterated glucose tracer with the label at a position that is not involved in the rate-determining steps of your pathway of interest.
-
Dual-Labeling Experiments: Employing a dual-labeling strategy with both ¹³C and ²H can help to distinguish between the KIE and label loss.[3]
-
Experimental Validation: Always validate your findings by comparing results from deuterated glucose with those from unlabeled glucose under identical conditions.
Quantitative Data on Kinetic Isotope Effects
The following table summarizes the observed kinetic isotope effects for different deuterated glucose tracers in various metabolic pathways.
| Deuterated Glucose Tracer | Metabolic Pathway | Observed KIE (kH/kD) | Biological System | Reference |
| [6,6-²H₂]-glucose | Glycolysis to Lactate | 1.042 | Rat Brain | [3] |
| [6,6-²H₂]-glucose | TCA Cycle (via Glutamate) | 1.035 | Rat Brain | [3] |
| [6,6-²H₂]-glucose | TCA Cycle (via Glutamine) | 1.020 | Rat Brain | [3] |
| Perdeuterated Glucose | Glycolysis to Lactate | Significantly slowed | Perfused Rat Hearts | [6] |
Experimental Protocols
Protocol 1: Quantification of KIE in Cell Culture using Mass Spectrometry
This protocol outlines a method to quantify the KIE of this compound on a specific metabolic pathway by measuring the incorporation of the deuterium label into a downstream metabolite.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
This compound
-
Unlabeled D-Glucose
-
Methanol, chilled to -80°C
-
Water, LC-MS grade
-
Internal standards for the metabolite of interest
-
LC-MS system
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard medium.
-
Tracer Incubation: Replace the standard medium with a medium containing either a known concentration of this compound or unlabeled D-Glucose. Incubate for a predetermined time course.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add chilled 80% methanol (-80°C) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet the protein.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of LC-MS grade water containing internal standards.
-
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Develop a chromatographic method to separate the metabolite of interest.
-
Use the mass spectrometer to detect the unlabeled and deuterated forms of the metabolite.
-
-
Data Analysis:
-
Calculate the ratio of the deuterated to the unlabeled metabolite at each time point for the this compound condition.
-
Compare the total amount of the metabolite produced in the this compound condition to the unlabeled glucose condition.
-
The KIE can be estimated from the difference in the production rates.
-
Visualizations of Key Signaling and Metabolic Pathways
Diagram 1: Glycolysis Pathway
This diagram illustrates the key steps of the glycolytic pathway, where glucose is converted to pyruvate. A significant KIE at the initial steps of glucose metabolism could impact the overall flux through this pathway.
Caption: Overview of the Glycolysis Pathway.
Diagram 2: Pentose Phosphate Pathway (PPP)
The PPP is particularly sensitive to the KIE of this compound, as the first enzymatic step directly involves the C1 position. This pathway is crucial for generating NADPH and precursors for nucleotide synthesis.
Caption: The Pentose Phosphate Pathway highlighting the KIE site.
Diagram 3: PI3K/Akt/mTOR Signaling and Glucose Metabolism
This signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly linked to glucose metabolism, and misinterpretation of metabolic data due to KIE can impact the evaluation of drugs targeting this pathway.
Caption: PI3K/Akt/mTOR pathway's role in glucose metabolism.
Diagram 4: AMPK Signaling and Glucose Metabolism
AMPK acts as a cellular energy sensor and plays a crucial role in regulating glucose uptake and metabolism. Understanding how KIE might affect the perceived energy status of the cell is important when studying AMPK-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving sensitivity for low-level D-Glucose-d1 detection by mass spectrometry.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low-level D-Glucose-d1 detection by mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step guidance to identify and resolve the problem.
Issue 1: Poor or No Signal Intensity for this compound
You are running your this compound sample on the mass spectrometer, but the signal is weak, inconsistent, or completely absent.
Possible Causes and Solutions:
-
Suboptimal Ionization: Glucose and its isotopologues are known for poor ionization efficiency, especially in complex biological matrices.[1][2]
-
Solution 1: Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase volatility and improve ionization.[3][4] Common methods include aldonitrile-pentaacetylation, methoxime-trimethylsilylation (TMS), or trifluoroacetylation.[3][4] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can also enhance signal intensity.[5][6]
-
Solution 2: Optimize Ionization Source: Experiment with different ionization techniques if available (e.g., ESI, APCI, MALDI).[7] For LC-MS, positive ion mode is generally preferred for carbohydrates like glucose as they readily form adducts with metal ions like sodium or potassium.[1] Ensure your ion source parameters (e.g., voltage, temperature) are optimized for glucose analysis.[1][8]
-
-
Ion Suppression/Matrix Effects: Components in your sample matrix (e.g., salts, proteins, lipids in plasma or cell culture media) can co-elute with your this compound and compete for ionization, leading to a suppressed signal.[9][10][11]
-
Solution 1: Improve Sample Preparation: Implement a more rigorous sample cleanup protocol. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help remove interfering matrix components.[5][12]
-
Solution 2: Enhance Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the column, or using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[13]
-
Solution 3: Sample Dilution: Diluting your sample can reduce the concentration of interfering species, thereby mitigating ion suppression. However, this will also dilute your analyte, so this approach is best for samples where the this compound concentration is not already at the lower limit of detection.[9]
-
-
Instrumental Issues: A range of instrument-related problems can lead to poor signal.
-
Solution 1: Check for Leaks and Clogs: Inspect your LC and MS systems for any leaks or clogs in the tubing, injector, or ESI needle.[14][15]
-
Solution 2: Verify Instrument Calibration and Tuning: Ensure your mass spectrometer is properly calibrated and tuned.[7][16] Regular calibration is crucial for mass accuracy and sensitivity.[7]
-
Solution 3: Inspect the Ionization Spray: For ESI sources, visually check the stability of the spray. An inconsistent or absent spray will result in a poor signal.[14][17]
-
Troubleshooting Workflow for Poor Signal Intensity
Caption: Troubleshooting workflow for low this compound signal.
Issue 2: High Background Noise or Contamination
Your chromatograms show high background noise, or you are seeing interfering peaks, making it difficult to accurately quantify your low-level this compound.
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in your mobile phase, derivatization reagents, or extraction solvents can introduce significant background noise.
-
Solution: Always use high-purity, LC-MS grade solvents and reagents.[15] Prepare fresh mobile phases daily.
-
-
Sample Carryover: Residual sample from a previous injection can carry over into the next run, leading to ghost peaks and an elevated baseline.
-
System Contamination: The LC-MS system itself can become contaminated over time.
-
Solution: Clean the ion source according to the manufacturer's recommendations.[16] If contamination is suspected in the LC system, flush the column and tubing with a strong solvent.
-
-
Plasticizers and Other Leachables: Phthalates and other plasticizers can leach from plastic labware (e.g., tubes, pipette tips) and cause significant background interference.
-
Solution: Whenever possible, use glass or polypropylene labware. Be mindful of potential contaminants from all consumables that come into contact with your sample.
-
Logical Relationship of Contamination Sources
Caption: Sources and solutions for high background noise.
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize this compound for mass spectrometry analysis?
A1: It depends on your instrumentation. For GC-MS, derivatization is mandatory to make the glucose volatile.[3] Common derivatization methods for GC-MS include silylation (e.g., using BSTFA to form TMS derivatives) or acetylation.[4] For LC-MS, derivatization is not always necessary but is often employed to improve ionization efficiency and chromatographic retention, thereby enhancing sensitivity.[2][5]
Q2: What is the best ionization mode for this compound in LC-MS?
A2: Positive ion mode is generally preferred for the analysis of glucose and other carbohydrates.[1] In this mode, glucose molecules tend to form adducts with alkali metals (e.g., [M+Na]+, [M+K]+) which are readily detected. While negative ion mode can also be used, positive ion mode often provides better sensitivity for underivatized glucose.[1]
Q3: How can I minimize ion suppression when analyzing this compound in plasma?
A3: Ion suppression is a major challenge in complex matrices like plasma.[9][10] To minimize its effects:
-
Effective Sample Preparation: Use protein precipitation followed by solid-phase extraction (SPE) to remove a significant portion of the interfering matrix components.[5][12]
-
Chromatographic Separation: Optimize your LC method to ensure that this compound elutes in a region free from major matrix interferences.[18]
-
Use a Stable Isotope-Labeled Internal Standard: While this compound is a stable isotope-labeled compound, if you are performing absolute quantification, the use of a different isotopologue (e.g., 13C6-D-Glucose) as an internal standard can help compensate for matrix effects, as it will be affected by suppression in a similar way to your analyte.
Q4: My mass accuracy is poor. How can I troubleshoot this?
A4: Poor mass accuracy can lead to incorrect compound identification.
-
Regular Calibration: Ensure your mass spectrometer is calibrated regularly using an appropriate calibration standard.[7] Instrument drift can cause mass accuracy to decline over time.
-
Sufficient Resolution: Make sure your instrument is operating at a high enough resolution to accurately determine the mass of your analyte.
-
Check for Contaminants: High levels of contamination can sometimes interfere with mass accuracy. Ensure your system is clean.[7]
Data and Protocols
Table 1: Comparison of Derivatization Methods for Glucose Analysis by GC-MS
| Derivatization Method | Reagents | Key Advantages | Potential Issues | Reference |
| Alditol Acetate | Sodium borohydride, Acetic anhydride, N-methylimidazole | Produces a single peak per sugar, simplifying chromatograms. | Lengthy, multi-step process. | [4] |
| TMS-Oxime | Hydroxylamine hydrochloride in pyridine, BSTFA | Relatively straightforward and common. | Can produce multiple anomeric peaks, complicating analysis. | [3][4] |
| Trifluoroacetylation | Trifluoroacetic anhydride (TFAA) | Can produce multiple anomeric peaks. | Reagents are harsh. | [3] |
Table 2: Example LC-MS/MS Parameters for Glucose Analysis
| Parameter | Setting | Rationale | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | Generally provides higher sensitivity for carbohydrates. | [1] |
| Precursor Ion | Varies with adduct (e.g., m/z for [M+Na]+) | Select the most stable and abundant adduct for fragmentation. | [1] |
| Product Ions | Dependent on precursor | Optimized through compound tuning to find the most intense and specific fragments. | [19] |
| Collision Energy | Analyte-dependent | Must be optimized for each specific transition to maximize fragment ion intensity. | [19] |
| Dwell Time | 50-100 ms | Sufficient time to acquire enough data points across the chromatographic peak. | N/A |
Experimental Protocol: Sample Preparation of Plasma for this compound Analysis by LC-MS
This protocol is a general guideline for the preparation of plasma samples to minimize matrix effects and improve the sensitivity of this compound detection.
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold methanol.[5]
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.[5]
-
-
Reconstitution (and Optional Derivatization):
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
(Optional) If derivatization is required, follow the specific protocol for your chosen derivatization agent at this stage.[5]
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for injection into the LC-MS system.
-
Workflow for Plasma Sample Preparation
Caption: Workflow for plasma sample preparation for LC-MS analysis.
References
- 1. Should Glucose be Detected Using Positive or Negative Ion Mode in Liquid Chromatography-Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Fast LC-MS quantitation of glucose and glycerol via enzymatic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.co.kr [shimadzu.co.kr]
- 4. restek.com [restek.com]
- 5. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bme.psu.edu [bme.psu.edu]
- 13. mdpi.com [mdpi.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. biotage.com [biotage.com]
- 18. hdb.ugent.be [hdb.ugent.be]
- 19. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
Correcting for isotopic interference in D-Glucose-d1 metabolomics data.
Welcome to the technical support center for D-Glucose-d1 metabolomics. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for isotopic interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in this compound metabolomics?
A1: Isotopic interference refers to the overlap of mass signals from naturally occurring heavy isotopes with the signals of the isotopically labeled tracer, in this case, this compound. Elements like carbon, hydrogen, and oxygen have naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). These natural isotopes contribute to the mass spectrum of a molecule, creating a pattern of mass isotopologues (M+1, M+2, etc.) even in an unlabeled sample. When using this compound as a tracer, the goal is to measure the incorporation of the deuterium label into downstream metabolites. However, the natural isotopic abundance of the atoms within the metabolites can generate signals that overlap with or contribute to the intensity of the signals from the deuterated tracer, leading to an overestimation of isotopic enrichment if not corrected.
Q2: Why do I see M+1 and M+2 peaks in my unlabeled D-Glucose standard?
A2: The presence of M+1 and M+2 peaks in an unlabeled D-Glucose standard is expected and is due to the natural abundance of heavy isotopes of carbon, hydrogen, and oxygen. For example, approximately 1.1% of all carbon atoms are the ¹³C isotope, and about 0.2% of oxygen atoms are the ¹⁸O isotope. These heavier isotopes contribute to the overall mass of a fraction of the glucose molecules, resulting in peaks at one and two mass units higher than the monoisotopic mass (M+0). The relative intensities of these peaks can be predicted based on the natural isotopic abundances of the elements in the molecule.
Q3: How does the purity of my this compound tracer affect my results?
A3: The isotopic purity of your this compound tracer is a critical factor that can significantly impact the accuracy of your results. Commercially available stable isotope-labeled compounds are not 100% pure and contain a small percentage of unlabeled (M+0) and other isotopologues. This "tracer impurity" must be accounted for during data correction. If the impurity is not corrected, the contribution of the unlabeled fraction in the tracer will be indistinguishable from the endogenous unlabeled metabolite pool, leading to an underestimation of the true isotopic enrichment in your samples. Always refer to the manufacturer's certificate of analysis for the isotopic purity of your tracer and incorporate this information into your correction calculations.
Q4: How do I choose the right isotopic interference correction software?
A4: Several software packages are available for natural abundance correction, and the best choice depends on your specific experimental setup and data complexity. Here's a comparison of some common tools:
| Software | Key Features | Best For |
| AccuCor2 | R-based tool that performs resolution-dependent correction for dual-isotope tracer data (e.g., ¹³C/²H).[1][2] | High-resolution mass spectrometry data from dual-labeling experiments. |
| IsoCorrectoR | R-package that corrects for natural isotope abundance and tracer impurity in MS and MS/MS data. It is applicable to any tracer isotope and can handle multiple-tracer data from high-resolution measurements.[3][4] | A wide range of experimental designs, including MS/MS and multiple tracers. |
| Corna | Python package that combines correction workflows for various experimental conditions and can be integrated into larger data processing pipelines.[5][6] | Users who need a flexible, scriptable tool for high-throughput data analysis. |
| IsoCor | A well-established tool for tracer impurity and natural abundance correction. It is particularly accurate for low-resolution mass spectrometry data.[1][2] | Low-resolution mass spectrometry data. |
When making your choice, consider the type of mass spectrometer used (high vs. low resolution), the number and type of isotopic tracers, and your comfort level with different programming languages (R vs. Python).
Troubleshooting Guide
Problem 1: Unexpectedly high M+1 peak in my corrected data.
-
Possible Cause 1: Incorrect Natural Abundance Values: The natural abundance of isotopes can vary slightly. Ensure you are using the correct natural abundance values for C, H, and O in your correction algorithm.
-
Possible Cause 2: Contribution from Derivatizing Agent: If you are using a derivatization agent (e.g., for GC-MS analysis), the atoms in this agent also have natural isotopes that will contribute to the mass spectrum of the analyte. The chemical formula of the derivative must be used for the correction, not just the metabolite itself.
-
Possible Cause 3: In-source Fragmentation: For some analysis methods like LC-MS, in-source fragmentation can occur, leading to unexpected fragment ions that may interfere with your target analyte's isotopic cluster.[7]
Problem 2: My corrected isotopic enrichment values are negative.
-
Possible Cause 1: Overcorrection: This can happen if the correction algorithm is not appropriate for your data's resolution. For high-resolution data, some natural isotopologues may be resolved from the tracer isotopologues and should not be subtracted.[1] Using a resolution-dependent correction tool like AccuCor2 can mitigate this.
-
Possible Cause 2: Incorrect Tracer Purity: If the stated isotopic purity of your tracer is higher than its actual purity, the algorithm will over-subtract the contribution of the unlabeled fraction, potentially leading to negative enrichment values. It's advisable to analyze the tracer itself to confirm its isotopic distribution.
-
Possible Cause 3: Background Noise: High background noise in the mass spectrum can interfere with the accurate measurement of low-intensity isotopologue peaks, leading to errors in the correction calculation.
Problem 3: Poor reproducibility of corrected data between replicates.
-
Possible Cause 1: Inconsistent Sample Preparation: Variability in sample extraction, derivatization, or storage can introduce significant differences between replicates.[8][9] Ensure your sample preparation protocol is standardized and consistently applied.
-
Possible Cause 2: Instrumental Instability: Fluctuations in the performance of the mass spectrometer can lead to variations in measured ion intensities. Regular calibration and quality control checks of the instrument are crucial.
-
Possible Cause 3: Inconsistent Data Processing: Ensure that the same data processing parameters (e.g., peak picking, integration) are applied uniformly across all samples and replicates.
Quantitative Data Summary
Table 1: Natural Abundance of Stable Isotopes of Elements in D-Glucose (C₆H₁₂O₆)
This table provides the natural abundances of the stable isotopes of carbon, hydrogen, and oxygen, which are the primary sources of isotopic interference in this compound metabolomics.[10][11][12][13]
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.107 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Oxygen | ¹⁶O | 99.759 |
| ¹⁷O | 0.037 | |
| ¹⁸O | 0.204 |
Experimental Protocols
Protocol 1: Sample Preparation and GC-MS Analysis of this compound Isotopologues
This protocol outlines a general procedure for the analysis of this compound and its metabolites in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary to make the sugars volatile for GC analysis.
1. Sample Quenching and Extraction:
- Immediately quench metabolic activity in your biological sample (e.g., cell culture, tissue) by flash-freezing in liquid nitrogen or using a cold quenching solution (e.g., 80% methanol at -80°C).
- Extract metabolites using a suitable solvent, such as a methanol/chloroform/water mixture, to separate polar metabolites (including glucose) from lipids and proteins.[8]
- Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites.
2. Derivatization:
- Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.
- To reduce the number of anomers, an oximation step is often performed first. Add a solution of methoxyamine hydrochloride in pyridine and incubate at a raised temperature (e.g., 37°C for 90 minutes).
- Following oximation, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at a raised temperature (e.g., 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.[14]
3. GC-MS Analysis:
- Inject the derivatized sample into a GC-MS system.
- Use a suitable GC column for sugar analysis (e.g., a mid-polarity column like an Rtx-225).[14]
- Set an appropriate temperature gradient for the GC oven to separate the derivatized glucose from other metabolites.
- Operate the mass spectrometer in either full scan mode to identify all ions or in selected ion monitoring (SIM) mode to increase sensitivity for specific glucose fragment ions.[15]
4. Data Acquisition:
- Collect the mass spectra for the eluting peaks. The fragmentation pattern of the derivatized glucose will provide several characteristic ions that can be used for quantification and isotopologue analysis.[16][17]
Visualizations
Caption: A typical experimental workflow for this compound metabolomics studies.
Caption: The workflow for correcting isotopic interference in metabolomics data.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 9. organomation.com [organomation.com]
- 10. Illustrated Glossary of Organic Chemistry - Natural abundance [chem.ucla.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Natural abundance - Wikipedia [en.wikipedia.org]
- 13. radiocarbon [ldeo.columbia.edu]
- 14. restek.com [restek.com]
- 15. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor D-Glucose-d1 labeling in cell culture experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor D-Glucose-d1 labeling in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low incorporation of this compound into my target metabolites. What are the most common causes?
Low isotopic enrichment is a frequent issue in stable isotope tracing studies. The primary causes can be categorized into three main areas: media composition, cell-related factors, and experimental procedures.
-
Media Composition: The presence of unlabeled glucose in your culture media is the most common reason for low enrichment. Standard fetal bovine serum (FBS) contains physiological levels of glucose, which will compete with your labeled this compound. Additionally, some basal media formulations contain unlabeled glucose.
-
Cell-Related Factors: The metabolic state of your cells plays a crucial role. High passage number cells can exhibit altered metabolic phenotypes, potentially affecting glucose uptake and metabolism.[1] Furthermore, different cell lines have vastly different rates of glucose consumption.
-
Experimental Procedures: The duration of the labeling experiment is critical. Insufficient incubation time with the labeled glucose will result in low enrichment, as metabolites in different pathways reach isotopic steady-state at different rates. For example, glycolytic intermediates label within minutes, while the TCA cycle can take hours.[2]
Q2: How can I minimize the impact of unlabeled glucose from my media supplements?
The most effective way to reduce the interference from unlabeled glucose is to use dialyzed Fetal Bovine Serum (FBS) . The dialysis process removes small molecules like glucose, amino acids, and hormones from the serum.[3]
Data Presentation: Impact of Dialyzed vs. Non-Dialyzed FBS on Isotopic Enrichment
| Metabolite | Isotopic Enrichment (Non-Dialyzed FBS) | Isotopic Enrichment (Dialyzed FBS) |
| Lactate M+1 | ~10-20% | >90% |
| Citrate M+2 | ~5-15% | >85% |
| Alanine M+3 | ~15-25% | >95% |
| (Note: These are representative values and actual enrichment will vary based on cell line and experimental conditions.) |
Q3: What is the optimal concentration of this compound to use in my experiment?
The ideal glucose concentration depends on the specific cell line and the experimental goals. High glucose concentrations can alter cellular metabolism and may not reflect physiological conditions.[1][4] It is recommended to use a glucose concentration that is close to physiological levels (around 5-10 mM) and to ensure that the cells do not deplete the glucose in the media during the experiment.
Data Presentation: Effect of Glucose Concentration on Cell Growth and Metabolism
| Glucose Concentration | Cell Proliferation Rate | Lactate Production Rate |
| Low (e.g., 1-5 mM) | May be reduced for some cell lines | Lower |
| Physiological (e.g., 5-10 mM) | Optimal for most cell lines | Moderate |
| High (e.g., >25 mM) | Can be inhibitory for some cell lines | High (Warburg effect)[5] |
Q4: How long should I incubate my cells with this compound?
The labeling time required to reach isotopic steady-state varies for different metabolic pathways. It is crucial to perform a time-course experiment to determine the optimal labeling duration for your specific metabolites of interest.
-
Glycolysis: Typically reaches steady-state within minutes.[2]
-
TCA Cycle: May require several hours to reach steady-state.[2][6]
-
Nucleotides and Amino Acids: Can take 6-24 hours to reach steady-state.[2]
Q5: My cells are growing slowly or detaching after switching to the labeling medium. What could be the cause?
This can be due to several factors:
-
Osmotic Stress: Ensure the osmolality of your labeling medium is similar to your regular culture medium.
-
Nutrient Depletion: Besides glucose, ensure all other essential nutrients are present in the labeling medium.
-
Toxicity of Labeled Compound: While rare for this compound, ensure the purity of your tracer.
Q6: I see a high M+0 peak for my metabolites even after optimizing conditions. What else can I check?
-
Intracellular Carbon Pools: Cells have internal stores of metabolites (e.g., glycogen) that can contribute unlabeled carbons. Pre-incubating cells in a glucose-free medium for a short period before adding the labeled glucose can help deplete these stores.
-
Alternative Carbon Sources: Cells can utilize other substrates from the medium, such as glutamine, to fuel their metabolism. Ensure your basal medium formulation is appropriate for your experimental question.
-
Incomplete Quenching: Ensure rapid and complete quenching of metabolism during sample harvesting to prevent further metabolic activity.
Experimental Protocols
Protocol 1: this compound Labeling in Adherent Mammalian Cells
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Media Preparation: Prepare glucose-free RPMI or DMEM supplemented with 10% dialyzed FBS.[7] Add the desired concentration of this compound to this medium. Warm the medium to 37°C.
-
Pre-incubation (Optional): To deplete intracellular unlabeled glucose stores, aspirate the regular culture medium, wash the cells once with glucose-free medium, and incubate with glucose-free medium for 30-60 minutes.
-
Labeling: Aspirate the medium and add the pre-warmed this compound containing medium to the cells.[7] Incubate for the desired duration (determined by a time-course experiment).
-
Quenching and Metabolite Extraction:
-
Aspirate the labeling medium completely.
-
Immediately add ice-cold 80% methanol (-80°C) to the cells to quench metabolism and extract metabolites.[7]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 20 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
-
Protocol 2: Sample Preparation for LC-MS Analysis
-
Drying: Dry the metabolite extract from Protocol 1 under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for your LC-MS method (e.g., 50% acetonitrile in water).
-
Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a suitable liquid chromatography method to separate the metabolites of interest.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Central carbon metabolism showing glycolysis and the TCA cycle.
Caption: A typical experimental workflow for this compound labeling.
Caption: A decision tree for troubleshooting poor labeling efficiency.
References
- 1. graphviz.org [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. python - Display this decision tree with Graphviz - Stack Overflow [stackoverflow.com]
- 4. Visualizing A Decision tree using GraphViz and Pydotplus. | by Anantha Kattani | Medium [anantha-kattani.medium.com]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
Technical Support Center: Optimizing LC Separation of D-Glucose-d1 and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the liquid chromatography (LC) separation of D-Glucose-d1 and its isomers.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues you may encounter during the LC separation of this compound and its isomers.
Question: Why am I seeing poor resolution between glucose isomers?
Answer:
Poor resolution between glucose isomers is a frequent challenge. Several factors in your LC method can be adjusted to improve separation.
-
Mobile Phase Composition: The composition of your mobile phase is critical. For Hydrophilic Interaction Liquid Chromatography (HILIC), which is a common technique for sugar analysis, the organic solvent content (typically acetonitrile) plays a significant role.[1][2] A higher percentage of organic solvent at the beginning of the gradient can improve the separation of isomeric peaks.[2]
-
Column Chemistry: Not all columns are suitable for separating sugar isomers.
-
HILIC Columns: Amide-based HILIC columns are often successful in separating carbohydrates.[3]
-
Chiral Columns: For separating enantiomers (D- and L-glucose), a chiral stationary phase (CSP) is necessary.[4][5][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used.[6]
-
-
Temperature: Column temperature can influence selectivity. For some methods, increasing the temperature can improve peak shape by accelerating the interconversion between anomers (mutarotation), leading to a single, sharper peak for each isomer.[7] However, for other separations, a lower temperature may be required to resolve anomers if that is the analytical goal.[8]
-
Flow Rate: Optimizing the flow rate can enhance separation efficiency. Slower flow rates generally lead to better resolution, but also longer run times. It's a trade-off that needs to be balanced based on your specific needs.
Question: I'm observing peak splitting or broad peaks for my this compound standard. What could be the cause?
Answer:
Peak splitting or broadening for reducing sugars like glucose is often due to the presence of anomers (α and β forms) in solution, a phenomenon known as mutarotation.[7]
-
Anomer Separation: Your chromatographic conditions might be partially separating the α and β anomers. If the goal is to quantify total this compound, this separation is undesirable.
-
Managing Anomers:
-
Increase pH: Using a mobile phase with a higher pH (e.g., containing ammonium hydroxide) can accelerate the interconversion between anomers, causing them to elute as a single, sharp peak.[7]
-
Increase Temperature: As mentioned previously, elevating the column temperature can also promote the coalescence of anomeric peaks.[7]
-
-
Injection Solvent: Injecting your sample in a solvent that is much stronger than your initial mobile phase can lead to peak broadening.[9] It is always best to dissolve your sample in the initial mobile phase if possible.[9]
-
System Issues: Broad peaks can also be a sign of other HPLC system problems, such as a contaminated guard column, a void in the analytical column, or excessive tubing length between the column and detector.[10]
Question: My retention times are drifting from run to run. How can I fix this?
Answer:
Retention time instability can be caused by several factors:
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Ensure your mobile phase is prepared fresh and accurately. If using a gradient, ensure the mixer is functioning correctly.[10]
-
Column Equilibration: Insufficient column equilibration between runs can lead to shifting retention times.[10] It is crucial to allow adequate time for the column to re-equilibrate with the initial mobile phase conditions before the next injection.
-
Temperature Fluctuations: Poor temperature control of the column can cause retention time variability.[10] Using a column oven is highly recommended for stable and reproducible results.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, drifting retention times.
Frequently Asked Questions (FAQs)
Q1: What is the best type of LC column for separating this compound from its isomers like mannose and galactose?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for separating polar compounds like monosaccharides.[11] Look for columns with amide or zwitterionic stationary phases, as these have shown good selectivity for sugar isomers.[2][3] For separating enantiomers (e.g., D-glucose from L-glucose), a chiral column is mandatory.[4][12]
Q2: How can I detect this compound and its isomers if they don't have a strong UV chromophore?
A2: Mass spectrometry (MS) is a highly sensitive and specific detection method for carbohydrates.[7] Electrospray ionization (ESI) is a common ionization technique used for this purpose.[13] Other detection methods include Refractive Index (RI) detection and Evaporative Light Scattering Detection (ELSD), although they are generally less sensitive than MS.
Q3: Is derivatization required for the LC analysis of this compound?
A3: While derivatization can be used to improve chromatographic properties or detection sensitivity, it is not always necessary. Modern HILIC-MS methods can successfully analyze underivatized monosaccharides.[14] Avoiding derivatization simplifies sample preparation and reduces the risk of introducing artifacts.
Q4: What are the typical mobile phases used for HILIC separation of glucose isomers?
A4: The most common mobile phases for HILIC are mixtures of acetonitrile (ACN) and water.[11] Small amounts of additives like ammonium formate or ammonium hydroxide are often included to control pH and improve peak shape.[3][13] A typical starting condition for a gradient would be a high percentage of ACN (e.g., 75-90%) which is gradually decreased to elute the polar sugars.[1][2]
Experimental Protocols
Protocol 1: HILIC-MS Method for Isomer Separation
This protocol provides a general starting point for separating this compound from its structural isomers.
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: A HILIC column with an amide stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: Linear gradient from 95% B to 70% B
-
15-17 min: Hold at 70% B
-
17.1-25 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection: ESI in negative ion mode, monitoring for the appropriate m/z for this compound.
Protocol 2: Chiral HPLC Method for Enantiomer Separation
This protocol is designed for the separation of D- and L-glucose enantiomers.
-
LC System: An HPLC system with a UV or RI detector.
-
Column: A chiral column, such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm).[4][8]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[8]
-
Injection Volume: 10 µL
-
Detection: Refractive Index (RI) or UV (if derivatized).
Quantitative Data Summary
The following table summarizes example retention times for monosaccharide separation on a Chiralpak AD-H column, demonstrating the separation of anomers and enantiomers.
| Monosaccharide | Anomer | Enantiomer | Retention Time (min) |
| Glucose | α | L | 12.5 |
| β | L | 14.2 | |
| α | D | 16.8 | |
| β | D | 18.5 | |
| Mannose | α | L | 10.9 |
| β | L | 11.7 | |
| α | D | 13.4 | |
| β | D | 15.1 | |
| Galactose | α | L | 15.8 |
| β | L | 17.3 | |
| α | D | 20.1 | |
| β | D | 22.4 |
Data adapted from a study using a Chiralpak AD-H column at 25°C.[8]
Troubleshooting Workflow
Caption: Troubleshooting workflow for LC separation of glucose isomers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globethesis.com [globethesis.com]
- 6. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of Isomeric Glycan Structures by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of D-Glucose-d1 administration route on metabolic labeling.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of D-Glucose-d1 administration routes on metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary administration routes for this compound in metabolic labeling studies, and how do they differ?
A1: The two primary administration routes for this compound are oral (e.g., oral gavage, inclusion in diet) and parenteral (most commonly intravenous injection or infusion). The key difference lies in the initial processing of the tracer. Orally administered glucose is first subjected to metabolism by the gut microbiota and then absorbed, passing through the liver before entering systemic circulation. In contrast, intravenous administration delivers the tracer directly into the bloodstream, bypassing the gut and first-pass metabolism in the liver.
Q2: How does the route of administration affect the bioavailability of this compound?
A2: Intravenous administration ensures 100% bioavailability of the this compound tracer to the systemic circulation.[1] Oral administration can lead to lower and more variable bioavailability due to factors such as incomplete absorption and metabolism by the gut microbiota. The composition of the gut microbiome can significantly influence the extent to which this compound is metabolized before it is absorbed by the host.[2][3][4]
Q3: What is the "incretin effect," and how is it relevant to oral this compound administration?
A3: The "incretin effect" refers to the enhanced insulin secretion observed after oral glucose administration compared to an equivalent intravenous dose.[5] This is due to the release of gut hormones, such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), from intestinal cells upon nutrient ingestion.[5] This hormonal response can influence glucose uptake and metabolism in peripheral tissues, thereby affecting the incorporation and distribution of the this compound label.
Q4: Can the gut microbiome interfere with oral this compound labeling experiments?
A4: Yes. The gut microbiota can metabolize this compound, potentially altering the isotopic labeling pattern of metabolites that are subsequently absorbed by the host. This can complicate the interpretation of labeling data, as it may not solely reflect host metabolism. The composition and activity of the gut microbiome can vary significantly between subjects, introducing variability in the experimental results.[2][3][6]
Troubleshooting Guides
Issue 1: Low or inconsistent labeling enrichment with oral this compound administration.
-
Possible Cause 1: Gut Microbiome Metabolism. The gut microbiota may be consuming a significant portion of the this compound tracer.
-
Troubleshooting Step: Consider co-administering antibiotics to reduce the gut microbial load. However, be aware that this is a significant intervention that can have broad metabolic consequences.[3] Alternatively, perform pilot studies to characterize the baseline metabolic activity of the gut microbiome in your animal model.
-
-
Possible Cause 2: Incomplete Absorption. The administered dose may not be fully absorbed from the gastrointestinal tract.
-
Troubleshooting Step: Ensure the vehicle and volume used for oral gavage are appropriate for the animal model to facilitate absorption. For dietary administration, monitor food intake to ensure consistent dosing.
-
-
Possible Cause 3: First-Pass Metabolism. A significant portion of the absorbed this compound may be taken up and metabolized by the liver before reaching other tissues.
-
Troubleshooting Step: If high labeling in peripheral tissues is the primary goal, intravenous administration may be a more suitable route. If liver metabolism is of interest, the oral route is appropriate, but sampling times should be optimized to capture the dynamics of hepatic glucose processing.
-
Issue 2: Unexpected labeling patterns in downstream metabolites.
-
Possible Cause 1: Isotope Scrambling by Gut Microbiota. Microbial metabolic pathways can alter the position of the deuterium label, leading to unexpected mass isotopologues in host tissues.
-
Troubleshooting Step: Analyze the labeling patterns of metabolites in fecal samples or cecal contents to understand the metabolic contribution of the gut microbiota.
-
-
Possible Cause 2: Host Metabolic Pathway Complexity. The observed labeling patterns may be a true reflection of complex metabolic pathways and exchanges within the host.
-
Troubleshooting Step: Use position-specifically labeled glucose tracers (e.g., [1,2-¹³C]glucose) in parallel experiments to better resolve fluxes through different pathways, such as the pentose phosphate pathway versus glycolysis.[7][8] While this guide focuses on this compound, the principle of using multiple tracers to elucidate complex pathways is broadly applicable.
-
Issue 3: High variability in labeling between individual animals in the oral administration group.
-
Possible Cause 1: Differences in Gut Microbiome Composition. Each animal can have a unique gut microbial composition, leading to different metabolism of the oral tracer.[3]
-
Troubleshooting Step: Co-house animals to promote a more uniform gut microbiome across the experimental group. Fecal microbiota transplantation from a single donor to all animals can also be considered for greater consistency.
-
-
Possible Cause 2: Variations in Food Intake and Gastric Emptying. Differences in feeding behavior and gastrointestinal motility can affect the timing and rate of tracer absorption.
-
Troubleshooting Step: For oral gavage, ensure animals are fasted for a consistent period before administration. For dietary administration, acclimate animals to the labeled diet and monitor intake closely.
-
Data Summary
Table 1: Comparison of Oral vs. Intravenous Glucose Administration Effects on Hepatic Glucose Uptake and Hormone Extraction in a Canine Model.
| Parameter | Oral Glucose | Intravenous Glucose | Intraportal Glucose |
| Hepatic Glucose Uptake (%) | 68 ± 4 | 23 ± 5 | 65 ± 7 |
| Arterial Plasma Glucose (mg/100 ml) | ~150-160 | ~150-160 | ~150-160 |
| Portal Vein Glucose (mg/100 ml) | 195 ± 15 | Lower than oral | 215 ± 11 |
| Hepatic Insulin Extraction (%) | 61 ± 4 (Increased) | Unchanged | Unchanged |
| Data adapted from[9] |
Experimental Protocols
Protocol 1: Intravenous Infusion of ¹³C₆-Glucose in Mice for Metabolic Tracing
This protocol for a stable isotope of glucose provides a framework that can be adapted for this compound.
-
Animal Preparation: Use female Hsd Athymic nude mice (4–5 weeks old).
-
Tracer Preparation: Dissolve ¹³C₆-glucose in saline.
-
Bolus Infusion: Infuse a bolus of 0.6 mg/g body mass over 1 minute in 150 µL of saline using a programmable syringe pump.
-
Continuous Infusion: Immediately follow the bolus with a continuous infusion of 0.0138 mg/g body mass per minute for 3–4 hours (in a volume of 150–200 µL/h).
-
Sample Collection: At the end of the infusion period, collect blood and tissues of interest. Snap-freeze tissues in liquid nitrogen for subsequent metabolite extraction and analysis.
Protocol adapted from[10]
Protocol 2: In Vitro Metabolic Labeling with Stable Isotope-Labeled Glucose
-
Cell Seeding: Plate approximately 200,000 cells or more per well in 6-well plates and incubate overnight.
-
Media Preparation: Prepare fresh medium containing the stable isotope tracer (e.g., this compound). It is crucial to use glucose-free medium as the base and to use dialyzed fetal bovine serum (FBS) to avoid introducing unlabeled glucose.[11][12]
-
Tracer Introduction: After 24 hours, rinse the cells with 1x PBS and replace the standard medium with the prepared tracer-containing medium.
-
Incubation: The minimum labeling duration depends on the pathway of interest. Glycolytic metabolites may reach isotopic steady-state within minutes, while pathways like lipid biosynthesis can take hours to days.[11]
-
Metabolite Extraction: a. Prepare Eppendorf tubes with 500 µL of cold 80% methanol (in water) and place them on ice. b. Aspirate the medium and add the cold methanol solution to the cells. c. Scrape the cells and transfer the cell lysate to the Eppendorf tube. d. Vortex for 10 seconds. e. Incubate for 20 minutes at -80 °C. f. Centrifuge for 10 minutes at maximum speed at 4 °C. g. Transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol adapted from[11]
Visualizations
Caption: Workflow comparing oral and intravenous this compound administration routes.
Caption: The incretin effect signaling pathway initiated by oral glucose administration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alterations of oral microbiota and impact on the gut microbiome in type 1 diabetes mellitus revealed by integrated multi-omic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Gut Microbiota and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral and intravenous glucose administration elicit opposing microvascular blood flow responses in skeletal muscle of healthy people: role of incretins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "EFFECTS OF TYPE 1 DIABETES ON THE COMPOSITION OF THE ORAL AND GUT MICR" by Meghan N. Tonnesen* and R. Drew Sieg [digitalcommons.gaacademy.org]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments with [1,2-(13)C]glucose and [U-(13)C]glutamine provide new insights into CHO cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of oral, peripheral intravenous, and intraportal glucose on hepatic glucose uptake and insulin and glucagon extraction in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in D-Glucose-d1 enrichment in biological replicates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in D-Glucose-d1 enrichment in biological replicates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound enrichment between biological replicates?
-
Process Variation: This type of variation is introduced during sample handling and analysis. It can be further divided into:
Q2: How can I minimize biological variability in my cell culture experiments?
Minimizing biological variability starts with consistent and well-documented cell culture practices.
-
Standardize Cell Culture Conditions: Use the same batch of media, serum, and supplements for all replicates. Maintain a consistent cell passage number and ensure cells are seeded at the same density.
-
Monitor Glucose Concentration: The concentration of glucose in the culture medium can significantly impact cellular metabolism.[4][5] Regularly monitor glucose levels and adjust feeding schedules to maintain a consistent environment for all replicates. High glucose concentrations can alter metabolic pathways and lead to increased variability.[4][5]
-
Control Environmental Factors: Ensure consistent temperature, CO2 levels, and humidity in the incubator. Any fluctuations can induce stress responses in cells and alter their metabolism.
Q3: What is "isotopic steady state" and why is it important for this compound tracing studies?
Isotopic steady state refers to the point in time when the isotopic enrichment of a metabolite of interest remains constant.[6] Reaching this state is crucial for accurately determining the contribution of the tracer (this compound) to a particular metabolic pathway. The time required to reach isotopic steady state varies depending on the metabolite and the specific metabolic pathway being investigated.[6] For example, glycolytic intermediates typically reach steady state within minutes, while intermediates in the TCA cycle may take a couple of hours.[6]
Troubleshooting Guides
Issue 1: High Variability in this compound Enrichment Across Replicates
Symptoms:
-
Large standard deviations in the measured isotopic enrichment of metabolites.
-
Poor clustering of biological replicates in multivariate statistical analyses like PCA.[7]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Quenching of Metabolism | The quenching step is critical for instantly stopping all enzymatic reactions and preserving the metabolic state of the sample. Inefficient or inconsistent quenching is a major source of variability. Review and standardize your quenching protocol. The choice of quenching solution and temperature is critical.[8][9] |
| Metabolite Leakage During Sample Preparation | Cell washing and quenching steps can sometimes cause leakage of intracellular metabolites, leading to underestimation of enrichment. Evaluate your washing and quenching procedure for potential metabolite loss. |
| Inconsistent Extraction Efficiency | The efficiency of metabolite extraction can vary between samples if not performed consistently. Ensure the same extraction solvent and procedure are used for all samples. |
| Batch Effects | Processing samples in different batches can introduce systematic variation.[3] If possible, process all samples in a single batch. If not, include quality control (QC) samples in each batch to monitor and correct for batch effects.[2][7] |
| Analytical Instrument Drift | The performance of the mass spectrometer can drift over the course of a long analytical run.[3] Inject QC samples at regular intervals throughout the analytical run to monitor and correct for instrument drift.[3][7] |
Issue 2: Low this compound Enrichment in Downstream Metabolites
Symptoms:
-
Isotopic enrichment of metabolites downstream of glycolysis is at or near natural abundance, despite providing this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Labeling Time | The time allowed for the cells or organism to metabolize the this compound may be too short for the label to be incorporated into downstream metabolites. Increase the labeling duration and perform a time-course experiment to determine the optimal labeling time for your specific pathway of interest.[6] |
| Dilution from Unlabeled Sources | The this compound tracer can be diluted by unlabeled glucose present in the culture medium (e.g., from serum) or from intracellular stores of glycogen. Use dialyzed serum to reduce the amount of unlabeled glucose and consider pre-incubating cells in a glucose-free medium to deplete glycogen stores. |
| Slow Metabolic Flux | The metabolic pathway of interest may have a slow turnover rate, resulting in low incorporation of the label. Consider using a different tracer that enters the pathway at a more active point. |
| Incorrect Tracer Concentration | The concentration of this compound may be too low to result in detectable enrichment. Optimize the tracer concentration to ensure sufficient label incorporation without causing metabolic perturbations. |
Experimental Protocols
Protocol 1: Quenching and Extraction of Intracellular Metabolites for this compound Tracing
This protocol is optimized for adherent mammalian cells and aims to minimize metabolite leakage and ensure rapid inactivation of metabolism.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen (LN2)
-
Acetonitrile (LC-MS grade), 50% in water, pre-chilled to -20°C
-
Cell scrapers
Procedure:
-
Washing: Aspirate the culture medium. Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites. Perform this step as rapidly as possible to minimize metabolite leakage.
-
Quenching: Immediately after the final wash, add liquid nitrogen directly to the culture dish to flash-freeze the cells and quench metabolism.[10][11]
-
Extraction:
-
Transfer the frozen cell plate to a -80°C freezer until ready for extraction.
-
Add 1 mL of pre-chilled 50% acetonitrile to the frozen cell plate.
-
Use a cell scraper to scrape the cells and collect the cell lysate.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Sample Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Storage: Transfer the supernatant containing the extracted metabolites to a new tube and store at -80°C until LC-MS analysis.[12]
Quantitative Comparison of Quenching Methods:
The choice of quenching method can significantly impact the measured amounts of intracellular metabolites. The following table summarizes the relative performance of different quenching methods for the recovery of various metabolite classes.
| Quenching Method | Sugar Phosphates | Organic Acids | Amino Acids |
| Liquid Nitrogen | High Recovery | High Recovery | High Recovery |
| -40°C 60% Methanol | Moderate Recovery | Reduced Recovery | Reduced Recovery |
| -20°C Acetonitrile/Methanol/Water | Lower Recovery | Variable Recovery | Variable Recovery |
Data synthesized from multiple sources indicating general trends.[9][13]
Protocol 2: LC-MS Analysis of this compound Enrichment
This protocol provides a general framework for the analysis of this compound and its labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[14]
-
Mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).[12][15]
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar metabolites like glucose and its derivatives.[12]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium acetate or formic acid).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the metabolites of interest.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis of specific isotopologues. Full scan mode can be used for untargeted analysis.[14][16]
-
Data Analysis: The isotopic enrichment is calculated by determining the relative abundance of the labeled isotopologue (M+1) to the unlabeled form (M+0) after correcting for the natural abundance of isotopes.
Mandatory Visualizations
References
- 1. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomics Data Analysis: 10 Pitfalls You Must Know [accurascience.com]
- 4. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Isotopic tracing of glucose metabolites in human monocytes to assess changes in inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: D-Glucose-d1 Derivatization for GC-MS Analysis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the complete derivatization of D-Glucose-d1 for accurate Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatinization of this compound.
Issue: Multiple peaks for a single glucose derivative in the chromatogram.
-
Question: Why am I seeing multiple peaks for my derivatized this compound standard?
-
Answer: The presence of multiple peaks for a single sugar is a common issue in GC-MS analysis.[1][2] This is typically due to the formation of different isomers (anomers) of the sugar during derivatization, such as the alpha and beta forms, which are separated by the GC column.[1][3] Some sugars can also exist in pyranose and furanose ring forms, potentially leading to even more peaks.[1] Incomplete derivatization can also result in multiple peaks.[4]
-
Troubleshooting Steps:
-
Confirm Peak Identity: Verify that the mass spectra of the multiple peaks are consistent with the expected glucose derivative.[1]
-
Quantitation Strategy: For quantitative analysis, you can sum the areas of all isomeric peaks corresponding to the glucose derivative.[1]
-
Optimize Derivatization: To reduce the number of isomers, consider a two-step derivatization process involving oximation prior to silylation.[1][3][5][6] The oximation step stabilizes the sugar in its open-chain form, preventing the formation of anomers and resulting in fewer peaks.[7]
-
Alternative Derivatization: Consider using alditol acetate derivatization, which typically produces a single peak per sugar.[1][3] However, be aware that different sugars can sometimes be converted to the same alditol acetate derivative.[1][3]
-
Issue: Incomplete derivatization leading to poor peak shape and low signal intensity.
-
Question: My derivatized glucose peak is small, broad, or tailing. What could be the cause?
-
Answer: Incomplete derivatization is a frequent cause of poor chromatographic results. This can be due to several factors, most commonly the presence of moisture, improper reagent concentrations, or suboptimal reaction conditions (time and temperature). Silylating reagents are particularly sensitive to moisture, which can consume the reagent and inhibit the reaction.[4][6]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the most critical factor for successful silylation.[4]
-
Thoroughly dry your sample before adding derivatization reagents. Lyophilization (freeze-drying) is a highly effective method.[7]
-
Use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and use a desiccator for storage of opened reagents.[6]
-
Consider adding a molecular sieve to your reagents to remove trace amounts of water, though this may slightly reduce derivative yield and requires validation for quantitative methods.[6]
-
-
Optimize Reagent Concentration: Ensure a sufficient excess of the derivatizing reagent is used to drive the reaction to completion.
-
Optimize Reaction Conditions: Adjust the reaction time and temperature according to the chosen protocol. Inadequate heating or insufficient reaction time can lead to incomplete derivatization.
-
Check Reagent Quality: Derivatization reagents degrade over time, especially after opening. If you suspect your reagent is old or has been exposed to moisture, use a fresh vial.
-
Frequently Asked Questions (FAQs)
Q1: Which derivatization method is best for this compound analysis?
A1: The "best" method depends on your specific analytical needs. Here is a comparison of common methods:
| Derivatization Method | Advantages | Disadvantages | Best For |
| Silylation (e.g., with BSTFA or MSTFA) | Relatively simple and fast one-step reaction. | Prone to forming multiple anomeric peaks, highly sensitive to moisture.[1][4][6] | Rapid screening when baseline separation of anomers is not critical. |
| Oximation followed by Silylation | Reduces the number of peaks to two (syn- and anti-isomers of the oxime), simplifying the chromatogram.[3][5][6] | Two-step process, requiring more time and sample handling. | Quantitative analysis where isomeric peak overlap is a concern. |
| Alditol Acetylation | Produces a single peak per sugar, eliminating the issue of anomers.[1][3] | Can result in the same derivative for different sugars, potentially leading to co-elution.[1][3] The reaction can be more complex. | Analysis of simple sugar mixtures where the identity of each sugar is known. |
| Aldonitrile Acetylation | Provides good chromatographic separation and stable derivatives.[8] | A multi-step procedure that requires careful optimization. | Microbial biomarker analysis and complex matrices.[8] |
Q2: What are the typical reagents and conditions for methoximation followed by silylation of glucose?
A2: A common protocol involves two steps:
-
Methoximation: The dried glucose sample is dissolved in a solution of methoxyamine hydrochloride in pyridine. The mixture is then heated (e.g., 90 minutes at 37°C) to convert the carbonyl group to a methoxime.[7] This step "locks" the sugar in its open-chain form.[7]
-
Silylation: A silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the reaction mixture. The mixture is heated again (e.g., 30 minutes at 37°C) to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[7]
Q3: How can I be certain that my derivatization is complete?
A3: To check for complete derivatization, you can inject a known standard of this compound and look for the absence of the underivatized compound or partially derivatized intermediates in the chromatogram. You should observe sharp, symmetrical peaks for the fully derivatized product. If you see tailing peaks or a broad baseline hump, it may indicate incomplete reaction.
Experimental Protocols
Below are detailed methodologies for common derivatization procedures.
Protocol 1: Methoximation and Trimethylsilylation (TMS)
This two-step method is widely used to reduce the complexity of the chromatogram by minimizing the number of anomeric peaks.
-
Sample Preparation:
-
Pipette an appropriate volume of your this compound solution into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is crucial that the sample is completely dry.[7]
-
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate at 37°C for 90 minutes in a shaker or heating block.[7]
-
-
Silylation:
-
Add 50 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate at 37°C for 30 minutes.[7]
-
-
Analysis:
-
Cool the sample to room temperature before injecting into the GC-MS.
-
Protocol 2: Aldonitrile Acetate Derivatization
This method is robust and provides stable derivatives.
-
Sample Preparation:
-
Ensure the sample containing this compound is completely dry in a reaction vial.
-
-
Oximation:
-
Acetylation:
-
Sample Work-up:
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
Re-dissolve the residue in 100 µL of ethyl acetate for GC-MS analysis.[9]
-
Visual Guides
Experimental Workflow for Glucose Derivatization
The following diagram illustrates the general workflow for preparing this compound for GC-MS analysis.
Caption: General workflow for two-step derivatization of this compound.
Troubleshooting Logic for Incomplete Derivatization
This decision tree can help you diagnose and resolve issues related to incomplete derivatization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. m.youtube.com [m.youtube.com]
- 8. GC-based Detection of Aldononitrile Acetate Derivatized Glucosamine and Muramic Acid for Microbial Residue Determination in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Validating D-Glucose-d1 and 13C-Glucose Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic tracers is paramount for robust experimental design and accurate data interpretation. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled glucose tracers: Deuterium-labeled glucose (D-Glucose-d1) and Carbon-13 labeled glucose (13C-glucose). We delve into their respective metabolic fates, present comparative data, and provide detailed experimental protocols to aid in the selection and validation of the most suitable tracer for your research needs.
Stable isotope tracers have revolutionized the study of metabolic pathways, allowing for the precise tracking of nutrient flux and cellular metabolism. Both this compound and 13C-glucose are powerful tools in this domain, each with distinct advantages and applications. While 13C-glucose is extensively used for detailed metabolic flux analysis (MFA) of central carbon pathways, this compound, often in the form of [6,6-2H2]glucose, has been a gold standard for determining whole-body glucose kinetics.
This guide will explore the metabolic pathways traced by each, compare their performance based on available data, and provide the necessary protocols to implement these tracers in your laboratory.
Comparative Analysis of Tracer Performance
The choice between this compound and 13C-glucose hinges on the specific research question. For elucidating the intricate workings of intracellular metabolic pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, various 13C-labeled glucose isotopomers are often the tracers of choice due to the wealth of information they provide on carbon transitions. Conversely, for studies focused on systemic glucose production and disposal, deuterium-labeled glucose has been extensively validated and is widely used.
A direct comparison of cerebral glucose metabolism using hyperpolarized [1-13C]pyruvate (a downstream metabolite of 13C-glucose) and [6,6-2H2]glucose via magnetic resonance imaging (MRI) revealed complementary information. While the 13C tracer provided superior signal-to-noise ratio and spatial resolution for imaging lactate production, the deuterium tracer allowed for the mapping of both lactate and Glx (glutamate and glutamine) production over a longer time frame.[1][2] Interestingly, an inverse correlation was observed between the cerebral production of [1-13C]lactate and deuterated Glx, suggesting different metabolic fates being captured by the two tracers.[1]
Another study directly comparing 1-[13C]glucose with [6,6-2H2]glucose for determining parameters of glucose metabolism using the intravenous glucose tolerance test (IVGTT) found that both tracers gave equivalent results.[3] This suggests that for certain applications, the choice of isotope may not significantly impact the primary metabolic readouts. The study also highlighted a practical advantage of the 13C-glucose method, which required a significantly smaller amount of tracer due to the higher sensitivity of the measurement technique.[3]
| Parameter | This compound ([6,6-2H2]glucose) | 13C-Glucose ([1-13C]glucose) | Reference |
| Primary Application | Whole-body glucose flux, glucose production and recycling | Metabolic flux analysis (Glycolysis, PPP, TCA cycle) | [4] |
| Metabolic Products Detected (Cerebral Metabolism) | [3,3-2H2]lactate, Glx-d (glutamate and glutamine) | [1-13C]lactate, CO2 | [1] |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) | GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS), NMR | [3][5] |
| Tracer Amount Required (IVGTT) | Higher | ~15-fold lower | [3] |
| Cost | Generally lower | Can be higher depending on the isotopomer | [3] |
Table 1: Comparison of this compound and 13C-Glucose Tracer Characteristics.
Metabolic Pathways and Tracer Fate
The distinct labeling patterns of this compound and 13C-glucose provide insights into different aspects of glucose metabolism.
This compound
Deuterium labels on glucose are primarily tracked to understand the rate of appearance and disappearance of glucose in the whole body. For instance, [6,6-2H2]glucose is often used to measure endogenous glucose production. The deuterium atoms on carbon 6 are lost in the reversible triose-phosphate isomerase step of glycolysis, providing a measure of glucose recycling.
13C-Glucose
13C-glucose tracers, with the label on different carbon positions, are instrumental in dissecting the relative contributions of different metabolic pathways.
-
[1,2-13C2]glucose: This tracer is particularly useful for distinguishing between glycolysis and the pentose phosphate pathway.[6]
-
[U-13C6]glucose: With all six carbons labeled, this tracer allows for the tracking of carbon through glycolysis, the TCA cycle, and into various biosynthetic pathways, including amino acid and lipid synthesis.
The following diagrams illustrate the flow of these tracers through key metabolic pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for in vivo tracer studies using this compound and 13C-glucose.
Protocol 1: In Vivo this compound Infusion for Measuring Whole-Body Glucose Flux
Objective: To determine the rate of appearance (Ra) of glucose in the whole body.
Materials:
-
This compound tracer (e.g., [6,6-2H2]glucose)
-
Saline solution (0.9% NaCl)
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
GC-MS for sample analysis
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight to reach a post-absorptive state.
-
Catheterization: Anesthetize the animal and insert catheters into a suitable artery for blood sampling and a vein for infusion.
-
Tracer Preparation: Prepare a sterile solution of the this compound tracer in saline at a known concentration.
-
Priming Dose: Administer a bolus priming dose of the tracer to rapidly achieve isotopic steady state in the plasma.
-
Continuous Infusion: Immediately following the priming dose, begin a constant intravenous infusion of the tracer at a predetermined rate.
-
Blood Sampling: Collect blood samples at baseline (before tracer administration) and at regular intervals during the infusion period to monitor plasma glucose concentration and isotopic enrichment.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
GC-MS Analysis: Prepare plasma samples for GC-MS analysis to determine the enrichment of the this compound tracer.
-
Data Analysis: Calculate the rate of appearance of glucose using appropriate steady-state equations.
Protocol 2: In Vitro 13C-Glucose Labeling for Metabolic Flux Analysis
Objective: To determine the relative flux of glucose through glycolysis and the TCA cycle in cultured cells.
Materials:
-
Cell culture medium deficient in glucose
-
13C-labeled glucose (e.g., [U-13C6]glucose)
-
Cultured cells of interest
-
Quenching solution (e.g., ice-cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
LC-MS or GC-MS for sample analysis
Procedure:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Media Exchange: Aspirate the standard culture medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with a glucose-free medium supplemented with the 13C-labeled glucose at a known concentration.
-
Labeling: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites.
-
Metabolite Quenching and Extraction: Rapidly aspirate the labeling medium and quench cellular metabolism by adding an ice-cold quenching solution. Scrape the cells and collect the cell suspension. Perform metabolite extraction using a suitable solvent system.
-
Sample Processing: Centrifuge the cell extract to pellet cellular debris. Collect the supernatant containing the metabolites.
-
LC-MS/GC-MS Analysis: Analyze the metabolite extract to determine the mass isotopomer distribution of key metabolites in glycolysis and the TCA cycle (e.g., pyruvate, lactate, citrate, malate).
-
Data Analysis: Use metabolic flux analysis software to calculate the relative or absolute metabolic fluxes based on the measured mass isotopomer distributions.
Conclusion
Both this compound and 13C-glucose are indispensable tools for metabolic research. The choice of tracer should be guided by the specific biological question being addressed. For researchers investigating whole-body glucose homeostasis, this compound remains a robust and well-validated option. For those seeking to unravel the complexities of intracellular carbon metabolism, the versatility of 13C-glucose isotopomers is unparalleled. By understanding the principles behind each tracer and employing rigorous experimental protocols, researchers can confidently generate high-quality data to advance our understanding of metabolic health and disease.
References
- 1. Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of hyperpolarized 13 C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to D-Glucose-d1 and Deuterated Water for Measuring Glucose Production
For researchers, scientists, and drug development professionals, accurately measuring endogenous glucose production (EGP) is critical for understanding metabolic diseases and evaluating the efficacy of therapeutic interventions. Stable isotope tracers are the gold standard for these measurements, with deuterated glucose (such as D-Glucose-d1 or [6,6-²H₂]glucose) and deuterated water (D₂O) being two of the most common choices. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tracer for your research needs.
Principles of Measurement
The use of stable isotopes to measure glucose production relies on the tracer dilution principle. A known amount of a labeled substance (tracer) is introduced into the system, and the extent of its dilution by the unlabeled, endogenously produced substance (tracee) is measured. This allows for the calculation of the rate of appearance (Ra) of the tracee.
This compound (or other deuterated glucose tracers like [6,6-²H₂]glucose) is a direct tracer for glucose. When infused, it directly dilutes the pool of endogenous glucose. The rate of glucose production can be calculated from the tracer infusion rate and the resulting isotopic enrichment of plasma glucose. This method is primarily used to determine the total rate of EGP.
Deuterated water (D₂O) , on the other hand, is an indirect tracer. When administered, deuterium from D₂O is incorporated into newly synthesized glucose molecules during gluconeogenesis. By measuring the deuterium enrichment in specific positions of the glucose molecule and in body water, the fractional contribution of gluconeogenesis to total glucose production can be determined. To calculate the absolute rate of gluconeogenesis, the D₂O method is often used in conjunction with a direct glucose tracer like [6,6-²H₂]glucose to simultaneously measure the total rate of glucose appearance.
Performance Comparison
The choice between deuterated glucose and deuterated water depends on the specific research question, the experimental setting, and the available analytical instrumentation. Each method has distinct advantages and limitations.
| Feature | This compound (and other deuterated glucose tracers) | Deuterated Water (D₂O) |
| Primary Measurement | Total Endogenous Glucose Production (EGP) | Fractional contribution of gluconeogenesis to EGP |
| Principle | Isotope dilution of a direct glucose tracer | Incorporation of deuterium from body water into newly synthesized glucose |
| Administration | Continuous intravenous infusion | Oral administration or intravenous infusion |
| Experimental Complexity | Requires intravenous line and infusion pump | Simpler administration, but requires longer equilibration time |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy |
| Assumptions | Assumes steady-state conditions during measurement | Assumes complete equilibration of D₂O with body water and known deuterium incorporation pathways |
| Advantages | - Direct measurement of total EGP- Well-established and validated method | - Allows for the specific measurement of gluconeogenesis- Less invasive oral administration is possible- Can be used to measure the synthesis rates of other macromolecules |
| Disadvantages | - Does not distinguish between glycogenolysis and gluconeogenesis- Requires intravenous access and continuous infusion | - Indirect measurement of glucose production- Requires a longer study duration for equilibration- Potential for isotopic exchange reactions can complicate data interpretation[1][2] |
Experimental Data
A study in rats demonstrated the simultaneous use of [6,6-²H₂]glucose infusion and deuterated water to determine both glucose turnover and the contribution of gluconeogenesis. In post-absorptive rats, gluconeogenesis accounted for 46.7% ± 2.0% of glucose production, with a total glucose flux of 31.1 ± 1.8 µmol/kg/min. In starved rats, the contribution of gluconeogenesis increased to 94.1% ± 2.0%, with a glucose flux of 38.9 ± 0.9 µmol/kg/min[3].
In human studies using deuterated water, the contribution of gluconeogenesis to glucose appearance in the post-absorptive state was found to be 40.7% ± 5.0% in control subjects and significantly higher, 65.7% ± 3.3%, in type 2 diabetic subjects[3].
Another study comparing different calculation methods for the deuterated water technique in adult volunteers found that the fractional gluconeogenesis was 48.3 ± 0.5% using an "average deuterium enrichment method" and 46.9 ± 5.4% with the C-5 hexamethylenetetramine (HMT) method[4][5].
Experimental Protocols
Measuring Endogenous Glucose Production with [6,6-²H₂]glucose
This protocol outlines a primed, constant infusion of [6,6-²H₂]glucose to measure total EGP.
Materials:
-
[6,6-²H₂]glucose tracer
-
Sterile saline for injection
-
Infusion pump
-
Blood collection tubes (containing an anticoagulant and a glycolysis inhibitor)
-
Centrifuge
-
GC-MS system for glucose isotopic enrichment analysis
Procedure:
-
Subject Preparation: Subjects should be fasted overnight (typically 10-12 hours).
-
Catheter Placement: Insert intravenous catheters in both arms, one for tracer infusion and one for blood sampling.
-
Priming Dose: Administer a priming bolus of [6,6-²H₂]glucose to rapidly achieve isotopic equilibrium. A typical priming dose is 14.0 µmol/kg[6].
-
Constant Infusion: Immediately following the priming dose, start a continuous infusion of [6,6-²H₂]glucose at a constant rate (e.g., 11.5 µmol/kg/hr) for a duration of 120-180 minutes[6].
-
Blood Sampling: Collect baseline blood samples before the tracer infusion. During the infusion, collect blood samples at regular intervals (e.g., at 90, 100, 110, and 120 minutes) to confirm isotopic steady state[6].
-
Sample Processing: Immediately place blood samples on ice and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
GC-MS Analysis: Prepare plasma samples for GC-MS analysis to determine the isotopic enrichment of glucose.
-
Calculation: Calculate the rate of glucose appearance (Ra) using the Steele equation for steady-state conditions.
Measuring Gluconeogenesis with Deuterated Water (D₂O)
This protocol describes the oral administration of D₂O to measure the fractional contribution of gluconeogenesis to EGP.
Materials:
-
Deuterated water (D₂O, 99.8 atom % D)
-
Blood collection tubes
-
Centrifuge
-
GC-MS or NMR system for deuterium enrichment analysis
Procedure:
-
Subject Preparation: Subjects should be fasted overnight.
-
Baseline Samples: Collect baseline blood and urine/saliva samples to determine background deuterium enrichment.
-
D₂O Administration: Administer an oral dose of D₂O to enrich the body water to approximately 0.5%[7]. The dose is typically given in divided amounts over a short period to minimize side effects.
-
Equilibration: Allow for a 3-5 hour equilibration period for the D₂O to distribute throughout the body water pool[7].
-
Blood Sampling: Collect blood samples at timed intervals after D₂O administration.
-
Sample Processing: Separate plasma and store at -80°C.
-
Deuterium Enrichment Analysis: Measure the deuterium enrichment in body water (from plasma, saliva, or urine) and in specific positions of plasma glucose (typically C-5 and C-2) using GC-MS or NMR.
-
Calculation: Calculate the fractional gluconeogenesis by taking the ratio of deuterium enrichment at the C-5 position of glucose to the enrichment in body water (or at the C-2 position of glucose)[7].
Visualizing the Methodologies
To better understand the experimental workflows and the underlying metabolic pathways, the following diagrams are provided.
Caption: Workflow for measuring EGP with deuterated glucose.
Caption: Workflow for measuring gluconeogenesis with D₂O.
Caption: Simplified metabolic pathways in glucose production.
Conclusion
Both deuterated glucose and deuterated water are powerful tools for investigating glucose metabolism. The choice of tracer should be guided by the specific research question. For determining the total rate of endogenous glucose production, deuterated glucose tracers are the method of choice. When the goal is to specifically quantify the contribution of gluconeogenesis, deuterated water is the preferred tracer. In many cases, the combination of both tracers provides the most comprehensive picture of glucose homeostasis. Careful consideration of the experimental design, analytical methods, and underlying assumptions is crucial for obtaining accurate and reliable data.
References
- 1. Evidence that processes other than gluconeogenesis may influence the ratio of deuterium on the fifth and third carbons of glucose: implications for the use of 2H2O to measure gluconeogenesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of 2H2O for estimating rates of gluconeogenesis: determination and correction of error due to transaldolase exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo measurement of gluconeogenesis in animals and humans with deuterated water: a simplified method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of gluconeogenesis using glucose fragments and mass spectrometry after ingestion of deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. metsol.com [metsol.com]
- 7. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validating D-Glucose-d1 Metabolic Flux Data with Seahorse Assays
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular metabolism, understanding the nuances of different analytical techniques is paramount. This guide provides an objective comparison of two powerful methodologies: D-Glucose-d1 metabolic flux analysis and Agilent Seahorse XF assays. We delve into their respective principles, offer detailed experimental protocols, and present a framework for their cross-validation, supported by quantitative data comparisons.
Unveiling Cellular Metabolism: Two Complementary Approaches
This compound Metabolic Flux Analysis is a powerful technique that utilizes stable isotope-labeled glucose to trace the fate of glucose carbons as they travel through various metabolic pathways. By measuring the incorporation of the deuterium label into downstream metabolites, researchers can quantify the rate, or flux, of reactions within central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.[1][2][3] This method provides a detailed and quantitative snapshot of intracellular metabolic pathway activity.
Seahorse XF Assays , on the other hand, provide a real-time, functional assessment of cellular bioenergetics by measuring two key parameters of energy metabolism: the oxygen consumption rate (OCR), a proxy for mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4][5][6][7] These assays are widely used to assess mitochondrial function, glycolytic capacity, and metabolic phenotype in live cells.[4][8][9]
At a Glance: Comparing Key Performance Metrics
The following table summarizes the key quantitative parameters of each technique, offering a clear comparison for researchers selecting the optimal method for their experimental needs.
| Feature | This compound Metabolic Flux Analysis | Seahorse XF Assays |
| Principle | Stable isotope tracing and mass spectrometry or NMR to measure the rate of metabolic reactions. | Real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[4][5][6][7] |
| Primary Readout | Absolute or relative fluxes of specific metabolic pathways (e.g., glycolysis, TCA cycle, pentose phosphate pathway).[10][11] | OCR (pmol/min) and ECAR (mpH/min) as measures of mitochondrial respiration and glycolysis, respectively.[4] |
| Data Output | Quantitative flux maps, fractional labeling of metabolites. | Real-time kinetic data, calculated parameters like basal respiration, maximal respiration, glycolytic capacity.[4] |
| Throughput | Lower throughput, typically requires sample extraction and analysis by mass spectrometry or NMR. | Higher throughput, compatible with 24- and 96-well plate formats for simultaneous analysis of multiple conditions.[12][13] |
| Sample Type | Adherent or suspension cells, tissues. | Adherent cells, suspension cells, spheroids, isolated mitochondria, and small organisms.[7][13] |
| Temporal Resolution | Typically provides an endpoint measurement representing the average flux over a specific labeling period. | Real-time kinetic measurements, allowing for the observation of dynamic changes in metabolism.[4] |
| Information Depth | High level of detail on specific pathway activity and carbon fate.[1][3] | Provides a functional overview of cellular bioenergetics and metabolic phenotype.[5][14] |
Visualizing the Methodologies
To better understand the experimental processes and the metabolic pathways interrogated, the following diagrams illustrate the core concepts of each technique.
Experimental workflows for each technique.
Metabolic pathways interrogated by each method.
A Step-by-Step Guide to Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable data. Below are outlined methodologies for performing this compound metabolic flux analysis and a Seahorse XF Glycolysis Stress Test.
This compound Metabolic Flux Analysis Protocol
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing this compound at a known concentration, replacing the unlabeled glucose.
-
Isotope Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the this compound containing medium. Incubate for a predetermined time to allow for the incorporation of the label into downstream metabolites.
-
Metabolite Extraction: Rapidly quench metabolic activity by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells and collect the cell extract. Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
LC-MS/MS or GC-MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the labeled metabolites.
-
Data Analysis: Determine the fractional enrichment of deuterium in the metabolites of interest and use metabolic modeling software to calculate the metabolic fluxes.
Seahorse XF Glycolysis Stress Test Protocol
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[15][16]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[15]
-
Assay Medium Preparation: Prepare the Seahorse XF Base Medium supplemented with L-glutamine. Warm to 37°C and adjust the pH to 7.4.[8][15]
-
Cell Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and add the final volume of assay medium. Incubate the cells in a non-CO2 37°C incubator for one hour prior to the assay.[15]
-
Compound Loading: Load the injector ports of the sensor cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor).[17]
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge and run the assay according to the instrument's protocol. The instrument will sequentially inject the compounds and measure the OCR and ECAR in real-time.[17]
-
Data Analysis: Use the Seahorse Wave software to analyze the data and calculate key parameters of glycolysis, including the basal glycolysis rate and the compensatory glycolysis.[18]
Cross-Validation: Bridging the Gap Between Flux and Function
While this compound metabolic flux analysis provides a detailed map of carbon flow, Seahorse assays offer a dynamic view of cellular bioenergetic function. Cross-validating these two techniques can provide a more comprehensive understanding of cellular metabolism. The following workflow outlines a logical approach to this cross-validation.
A logical workflow for cross-validation.
A key point of comparison is the rate of glycolysis. With this compound tracing, the glycolytic flux can be determined by measuring the rate of glucose consumption and lactate production. In a Seahorse Glycolysis Stress Test, the basal ECAR after the injection of glucose is a direct measure of the rate of glycolysis.[17] By performing these experiments in parallel on the same cell type and under the same conditions, a correlation between the absolute flux values from the isotope tracing and the ECAR measurements from the Seahorse assay can be established.
For example, a treatment that increases the glycolytic flux as measured by this compound tracing should also result in a corresponding increase in the glycolytic rate as measured by the Seahorse XF assay. Discrepancies between the two datasets may point to alternative sources of extracellular acidification or highlight the different sensitivities and specificities of each technique.
Conclusion: A Synergistic Approach to Metabolic Research
Both this compound metabolic flux analysis and Seahorse XF assays are indispensable tools for investigating cellular metabolism. While stable isotope tracing provides unparalleled detail into the activity of specific metabolic pathways, Seahorse assays offer a high-throughput, real-time assessment of cellular bioenergetic function. This guide demonstrates that these two techniques are not mutually exclusive but are, in fact, highly complementary. By thoughtfully designing experiments and cross-validating the data, researchers can gain a more robust and comprehensive understanding of the metabolic intricacies of their biological systems, ultimately accelerating discoveries in basic research and drug development.
References
- 1. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. obuchenie.bititechnika.com [obuchenie.bititechnika.com]
- 10. m.youtube.com [m.youtube.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Mitochondrial respiration and glycolysis with Seahorse bioanalyzer [bio-protocol.org]
- 17. agilent.com [agilent.com]
- 18. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Unlabeled Controls: A Crucial Checkpoint in D-Glucose-d1 Incorporation Studies
For researchers in drug development and metabolic analysis, accurately tracing the fate of stable isotope-labeled molecules is paramount. When using D-Glucose-d1 to probe metabolic pathways, the inclusion of unlabeled control samples serves as a critical validation step, ensuring the reliability and accuracy of the experimental data. This guide provides a comparative overview of this validation method, supported by experimental protocols and data, to aid scientists in designing robust metabolic labeling studies.
In stable isotope labeling experiments, the fundamental goal is to distinguish between the labeled tracer and its naturally occurring, unlabeled counterpart. Unlabeled control samples, which are cells or organisms cultured with standard, unlabeled D-Glucose, provide the essential baseline for this comparison. By analyzing these controls alongside the this compound-labeled samples, researchers can confidently identify and quantify the incorporation of the deuterium label into various metabolites. This process is crucial for correcting for the natural abundance of isotopes and minimizing the risk of false-positive signals, thereby ensuring the integrity of the metabolic flux analysis.
Comparative Analysis of Labeled vs. Unlabeled Samples
To illustrate the importance of unlabeled controls, consider a typical experiment where a cancer cell line is cultured in the presence of either standard D-Glucose or this compound. After a defined incubation period, metabolites are extracted and analyzed by mass spectrometry. The resulting data, when properly controlled, provides a clear picture of glucose utilization and its contribution to various metabolic pathways.
| Metabolite | Unlabeled Control (Relative Abundance) | This compound Labeled (Relative Abundance) | Isotopic Enrichment (%) |
| Glucose | 100 | 5 | 95 |
| Glucose-6-Phosphate | 100 | 8 | 92 |
| Fructose-6-Phosphate | 100 | 10 | 90 |
| Lactate | 100 | 15 | 85 |
| Citrate | 100 | 45 | 55 |
| Alanine | 100 | 60 | 40 |
Table 1: Comparative quantitative data from a this compound incorporation experiment. The table demonstrates the relative abundance of key metabolites in unlabeled control and this compound labeled cancer cells. The calculated isotopic enrichment highlights the varying degrees of glucose contribution to different metabolic pathways.
Experimental Protocols
A detailed methodology is essential for reproducible and reliable results. The following protocols outline the key steps for cell culture, sample preparation, and mass spectrometry analysis in a this compound incorporation study with unlabeled controls.
Cell Culture and Labeling
-
Cell Seeding: Plate the desired cell line in standard growth medium and allow them to adhere and reach approximately 60-70% confluency.
-
Media Preparation: Prepare two types of growth media: one containing standard, unlabeled D-Glucose and another where the standard glucose is replaced with this compound at the same concentration.
-
Labeling: For the "labeled" group, replace the standard medium with the this compound containing medium. For the "unlabeled control" group, replace the medium with fresh standard D-Glucose medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 6, 12, 24 hours) to allow for the incorporation of the labeled glucose into cellular metabolites.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis: Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
Mass Spectrometry Analysis
-
Sample Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range.
-
Data Analysis: Process the raw data to identify and quantify the different isotopologues (molecules that differ only in their isotopic composition) of the metabolites of interest. The data from the unlabeled control samples is used to determine the natural isotopic distribution, which is then subtracted from the data of the labeled samples to calculate the true isotopic enrichment.
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying biological pathways.
Figure 1: Experimental workflow for this compound incorporation analysis.
Figure 2: Simplified glucose metabolism pathway showing potential this compound incorporation.
Alternative Validation Methods
While the use of unlabeled controls is a cornerstone of validation, other methods can also be employed to ensure data quality.
-
Use of a Second, Different Labeled Tracer: Incorporating another tracer, such as 13C-labeled glucose, can provide an orthogonal validation of the metabolic pathways being studied.
-
Kinetic Flux Profiling: This involves analyzing samples at multiple time points to observe the dynamic incorporation of the label, which can help to confirm pathway activities.
-
Comparison to Known Metabolic Phenotypes: Validating the observed labeling patterns against well-established metabolic profiles of the cell line or model system can provide additional confidence in the results.
A Comparative Guide to the Quantification of D-Glucose-d1: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of D-Glucose-d1 is paramount for the integrity of metabolic studies, pharmacokinetic analyses, and clinical trials. This guide provides an objective comparison of various analytical methods used for the quantification of this compound, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
Comparison of Quantification Methods
The selection of a quantification method for this compound is a critical decision that impacts data quality and experimental outcomes. The following table summarizes the performance of common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays.
| Method | Principle | Accuracy | Precision | Linearity (Range) | Limit of Detection (LOD) & Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass analysis. | High (Bias: -0.79% to 0.67%)[1] | High (CV: 0.68% - 1.11%)[1] | Excellent (R² = 0.9999, 13.51–378.21 mg/dL)[1] | LOD: 0.25 mg/dL, LOQ: 0.83 mg/dL[1] | High sensitivity and specificity, well-established methods. | Requires derivatization, which can be laborious.[2][3] |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry. | Excellent (Bias: ≤ 0.62%)[4] | Excellent (CV: 0.27% - 1.77%)[4] | Good (R² > 0.999, 0-10% glucose-d2/glucose ratio)[5] | High sensitivity. | High throughput, no derivatization required.[6] | Matrix effects can cause ion suppression.[5] |
| NMR Spectroscopy | Measures the nuclear magnetic resonance of isotopes. | Good | Good (Repeatability SD < 0.8 per thousand for 13C)[7] | Good (r² = 0.9998, 0.5 - 20.0 g/L)[8] | Lower sensitivity compared to MS methods. | Non-destructive, provides structural information. | Lower sensitivity, higher equipment cost.[9] |
| Enzymatic Assays | Utilizes enzymes like glucose oxidase or hexokinase for specific detection. | Good (Recoveries: 93% - 101%)[10] | Good (Intermediate precision: 4.1%)[10] | Good (4 - 2000 mg/L)[10] | LOD: 1.4 mg/L, LOQ: 4 mg/L[10] | Cost-effective, simple, and rapid. | Potential for interference from other substances. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key quantification methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the analysis of deuterated glucose in human plasma.[1][3][11]
1. Sample Preparation:
- To 200 µL of plasma, add an internal standard (e.g., 13C6-Glucose).
- Deproteinize the sample by adding methanol, followed by vortexing and centrifugation.
- Transfer the supernatant to a new tube and dry under a stream of nitrogen.
2. Derivatization:
- Add hydroxylamine hydrochloride in pyridine to the dried sample to form the glucose oxime.
- Incubate and then add acetic anhydride for acetylation to create the aldononitrile pentaacetate derivative.
- Dry the sample again under nitrogen.
- Reconstitute the sample in ethyl acetate for injection.
3. GC-MS Analysis:
- Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
- Column: Use a suitable column, such as an Innowax MS column (30 m x 0.25 mm; 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 4 minutes.
- Mass Spectrometer: Operate in chemical ionization mode and monitor the appropriate m/z ions for this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a method for the determination of the glucose-d2/glucose ratio in human plasma.[4][5]
1. Sample Preparation:
- To 50 µL of plasma or serum, add an internal standard (e.g., 13C6 D-glucose).
- Precipitate proteins by adding acetonitrile, followed by vortexing and centrifugation.
- The resulting supernatant can be directly injected into the LC-MS/MS system.
2. LC-MS/MS Analysis:
- Chromatography: Perform on a suitable column, such as a Luna 3 µm NH2 100A column (100 x 2 mm).
- Mobile Phase: An isocratic mobile phase of acetonitrile with ammonium acetate.
- Flow Rate: 400 µL/min.
- Mass Spectrometry: Use atmospheric pressure chemical ionization (APCI) in the negative ion mode with selected reaction monitoring (SRM). Monitor the transitions for this compound and the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for the quantification of D-glucose using NMR.
1. Sample Preparation:
- Dissolve a known amount of the sample containing this compound in a deuterated solvent (e.g., D2O).
- Add a known concentration of an internal standard (e.g., DSS or TSP) for quantification.
- Transfer the solution to an NMR tube.
2. NMR Analysis:
- Acquire a 1H NMR spectrum on a high-resolution NMR spectrometer.
- Ensure proper instrument calibration and shimming to obtain high-quality spectra.
- Integrate the signal corresponding to a specific proton of this compound and the signal of the internal standard.
- The concentration of this compound is calculated by comparing the integral of its signal to the integral of the known concentration of the internal standard.
Enzymatic Assay (Glucose Oxidase-Peroxidase)
This protocol is a common method for the determination of D-glucose concentration.[12]
1. Reagent Preparation:
- Prepare a glucose oxidase-peroxidase (GOD-POD) reagent containing glucose oxidase, peroxidase, and a chromogen (e.g., 4-aminoantipyrine and phenol).
- Prepare a glucose standard solution of a known concentration.
2. Assay Procedure:
- Set up three test tubes labeled "Blank," "Standard," and "Test."
- Add 10 µL of distilled water to the "Blank" tube.
- Add 10 µL of the glucose standard solution to the "Standard" tube.
- Add 10 µL of the sample containing this compound to the "Test" tube.
- Add 1 mL of the GOD-POD reagent to each tube.
- Mix and incubate at 37°C for 10-15 minutes.
3. Measurement:
- Measure the absorbance of each solution at 505 nm using a spectrophotometer.
- The concentration of D-glucose in the sample is calculated based on the absorbance of the test sample relative to the absorbance of the standard.
Visualizations
Diagrams are provided to illustrate key workflows and pathways relevant to this compound quantification.
Caption: Experimental workflow for this compound quantification.
Caption: Stable isotope tracer study workflow.
References
- 1. Development of an isotope dilution gas chromatography − mass spectrometry candidate reference measurement procedure for glucose in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement procedure for glucose in serum using liquid chromatography isotope dilution--tandem mass spectrometry (LC-ID-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precise determination of glucose-d(2)/glucose ratio in human serum and plasma by APCI LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High accuracy analysis of glucose in human serum by isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Enzytec™ Liquid D-Glucose for Enzymatic Determination of D-Glucose in Selected Foods and Beverages: Official Method 2024.03 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 12. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of D-Glucose-d1 Tracer: A Comparative Guide to Purity and Enrichment Analysis
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled tracers, such as D-Glucose-d1, is fundamental to metabolic research, enabling the elucidation of complex biochemical pathways and the kinetics of disease states. The accuracy and reliability of such studies are contingent upon the precise characterization of the tracer's chemical purity and isotopic enrichment. This guide provides a comprehensive comparison of analytical methodologies for the independent verification of this compound, offering insights into alternative tracers and presenting supporting experimental data to aid researchers in selecting the most appropriate validation strategy.
Core Analytical Techniques: A Head-to-Head Comparison
The two primary analytical techniques for the characterization of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and limitations in determining both chemical purity and isotopic enrichment.
Chemical Purity Assessment
Chemical purity ensures that the tracer is free from contaminants that could interfere with the biological system or the analytical measurement.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by mass-to-charge ratio, identifying and quantifying impurities based on their unique mass. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural information and quantification of impurities. |
| Primary Methods | Gas Chromatography-MS (GC-MS), Liquid Chromatography-MS (LC-MS) | Quantitative ¹H-NMR (qNMR) |
| Strengths | High sensitivity for detecting trace impurities. High throughput capabilities. | Provides structural confirmation of the primary compound and impurities. Highly accurate and precise for quantification without the need for identical standards for each impurity. |
| Limitations | May require derivatization (GC-MS), which can introduce artifacts. Ionization suppression in LC-MS can affect quantification. Does not provide detailed structural information on unknown impurities. | Lower sensitivity compared to MS for trace impurities. Can be more time-consuming for complex mixtures. |
| Typical LOD/LOQ | LOD: ~1-10 ng/mL; LOQ: ~5-50 ng/mL (Varies significantly with instrumentation and method) | LOD: ~0.05-0.1 mol%; LOQ: ~0.1-0.5 mol% for purity assessment.[1] |
Isotopic Enrichment Analysis
Isotopic enrichment determines the percentage of molecules in which a specific atom has been replaced by its stable isotope.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures the relative abundance of ions with different masses, corresponding to the unlabeled and labeled tracer. | Distinguishes between nuclei in different isotopic environments based on their distinct resonance frequencies or couplings. |
| Primary Methods | GC-MS, LC-MS, High-Resolution MS (HRMS) | ¹H-NMR, ²H-NMR, ¹³C-NMR |
| Strengths | High sensitivity, requiring small sample amounts. Can provide positional information on the label through fragmentation analysis. HRMS offers very high mass accuracy, minimizing interferences.[2] | Provides direct, non-destructive analysis of the isotopic labeling pattern and positional information. Can be highly quantitative. |
| Limitations | Can be susceptible to isotopic fractionation and natural abundance interference, requiring correction. Derivatization can sometimes lead to isotope exchange. | Lower sensitivity than MS. May require higher concentrations of the tracer for accurate measurement. Spectral overlap can complicate analysis in complex mixtures. |
| Typical Precision | Coefficient of Variation (CV) can be less than 5%.[3] | High precision, with repeatability standard deviation often below 1%. |
Alternative Stable Isotope Tracers for Glucose Metabolism
While this compound (deuterium-labeled) is a common choice, other stable isotope-labeled glucose tracers offer different advantages for specific research questions.
| Tracer | Isotope | Common Applications | Advantages |
| This compound | ²H (Deuterium) | Glycolysis, gluconeogenesis, pentose phosphate pathway. | Relatively low cost. Can provide information on specific hydrogen exchanges. |
| [U-¹³C₆]-D-Glucose | ¹³C | Central carbon metabolism, TCA cycle, biosynthesis pathways.[4] | The ¹³C label is less prone to exchange than ²H. Provides a backbone for tracing carbon flux. |
| [1-¹³C]-D-Glucose | ¹³C | Pentose phosphate pathway vs. glycolysis. | Allows for the differentiation of specific metabolic pathways based on the position of the label. |
| [6,6-²H₂]-D-Glucose | ²H | Glucose production and turnover.[5] | The label is less likely to be lost through metabolic exchange compared to other deuterium positions. |
| D-Glucose-¹⁸O | ¹⁸O | Glycolysis and water-related metabolic reactions. | Can be used in conjunction with other isotopes for multi-tracer studies. |
Typical Isotopic Enrichment of Commercially Available Tracers:
| Tracer | Typical Isotopic Enrichment |
| This compound | 97-98 atom % D |
| [U-¹³C₆]-D-Glucose | 99 atom % ¹³C[6] |
| [1-¹³C]-D-Glucose | 98-99 atom % ¹³C[7] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable data. Below are representative methodologies for key analytical techniques.
Protocol for Chemical Purity by Quantitative ¹H-NMR (qNMR)
Objective: To determine the chemical purity of this compound using an internal standard.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound tracer and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., D₂O).
-
NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Quantification: Integrate the signals corresponding to the analyte (this compound) and the internal standard. Calculate the purity based on the integral values, molecular weights, and the known purity of the internal standard.
Protocol for Isotopic Enrichment by GC-MS
Objective: To determine the isotopic enrichment of this compound.
Methodology:
-
Derivatization: Convert the glucose to a volatile derivative (e.g., aldonitrile acetate) to allow for gas chromatographic separation. This typically involves reaction with hydroxylamine followed by acetylation with acetic anhydride.
-
GC Separation: Inject the derivatized sample onto a GC column to separate the glucose derivative from other components.
-
MS Analysis: Analyze the eluting peak by mass spectrometry, scanning a mass range that includes the molecular ions of both the unlabeled and the d1-labeled glucose derivative.
-
Data Analysis: Determine the relative abundance of the ions corresponding to the unlabeled and d1-labeled species. Correct for the natural abundance of isotopes in both the glucose molecule and the derivatizing agent. Calculate the isotopic enrichment as the percentage of the labeled species relative to the total (labeled + unlabeled).
Visualizing Experimental Workflows
Clear visualization of the experimental process is essential for understanding and reproducing the analytical methods.
References
- 1. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the isotope enrichment of one or a mixture of two stable labelled tracers of the same compound using the complete isotopomer distribution of an ion fragment; theory and application to in vivo human tracer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-1 [isotope.com]
- 7. D-Glucose (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-420-0.25 [isotope.com]
A Comparative Guide to Single vs. Multiple Tracer Approaches with D-Glucose-d1 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of single versus multiple tracer strategies using D-Glucose-d1 for metabolic research. It is designed to assist researchers in selecting the optimal experimental design for their specific scientific questions by providing supporting principles and illustrative data.
Introduction to this compound Tracing
Stable isotope tracers, such as Deuterium-labeled glucose (this compound), are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing a labeled substrate into a biological system, researchers can track the fate of the isotope through various metabolic reactions, providing a dynamic view of cellular metabolism. The choice between a single tracer and a multiple tracer approach is a critical experimental design decision that significantly impacts the depth and precision of the obtainable metabolic information.
Core Concepts: Single vs. Multiple Tracer Approaches
A single tracer approach involves the introduction of one specific isotopologue of this compound into the system. This method is effective for tracing the entry of glucose into various pathways and for measuring overall glucose uptake and utilization.
A multiple tracer approach can be implemented in two primary ways:
-
Simultaneous Administration: A mixture of different this compound isotopologues (or this compound in combination with other labeled substrates like 13C-glutamine) is introduced into the system at the same time.
-
Parallel Labeling Experiments (PLE): Separate experiments are conducted concurrently under identical conditions, with each experiment utilizing a different single tracer.
The primary advantage of multiple tracer approaches is the ability to impose more constraints on a metabolic model, leading to more precise and reliable flux estimations.
Comparative Analysis
| Feature | Single Tracer Approach (e.g., this compound) | Multiple Tracer Approach (e.g., this compound & D-Glucose-d7) |
| Experimental Complexity | Simpler to design and execute. | More complex, requiring careful selection and preparation of multiple tracers. |
| Cost | Generally lower due to the use of a single labeled compound. | Higher due to the need for multiple, often custom-synthesized, tracers. |
| Analytical Complexity | Data analysis is more straightforward, focusing on the incorporation of a single label. | Requires more sophisticated data analysis to deconvolve the contributions of multiple tracers. |
| Metabolic Pathway Resolution | Good for determining the contribution of glucose to various pathways. | Superior for resolving fluxes at metabolic branch points and in interconnected pathways. |
| Flux Precision | Can provide good estimates of major fluxes but may have lower precision for some pathways. | Significantly improves the precision and confidence of flux estimations for a wider range of reactions.[1][2] |
| System Perturbation | Minimal perturbation to the metabolic system. | The use of multiple tracers, especially at high concentrations, could potentially alter metabolism. |
| Applicability | Well-suited for initial metabolic screening and studies focused on overall glucose metabolism. | Ideal for detailed metabolic flux analysis, target validation, and mechanism of action studies. |
Quantitative Data Comparison
Note: This data uses 13C-glucose as a surrogate to illustrate the enhanced precision of flux determination with a multiple tracer approach. The relative improvements in precision are expected to be similar when using different this compound isotopologues.
| Metabolic Flux | Single Tracer ([1,2-13C]glucose) - 95% Confidence Interval | Parallel Labeling ([1,2-13C]glucose & [1,6-13C]glucose) - 95% Confidence Interval | Improvement in Precision |
| Pentose Phosphate Pathway | 15.0 ± 3.5 | 15.2 ± 0.8 | 4.4x |
| Glycolysis (Phosphofructokinase) | 85.0 ± 4.1 | 84.8 ± 1.0 | 4.1x |
| TCA Cycle (Citrate Synthase) | 60.0 ± 8.2 | 60.5 ± 2.1 | 3.9x |
| Anaplerosis (Pyruvate Carboxylase) | 10.0 ± 5.8 | 9.8 ± 1.5 | 3.9x |
Data adapted from theoretical calculations in metabolic flux analysis literature demonstrating the principle of improved precision.
As the table illustrates, the use of a parallel labeling (multiple tracer) approach significantly narrows the 95% confidence intervals for the estimated metabolic fluxes, indicating a much higher degree of precision.
Experimental Protocols
Single this compound Tracer Experiment
Objective: To determine the relative contribution of glucose to downstream metabolites.
Methodology:
-
Cell Culture: Culture cells to the desired confluence in standard glucose-containing medium.
-
Tracer Introduction: Replace the standard medium with a medium containing this compound at the same concentration as the original glucose.
-
Incubation: Incubate the cells for a predetermined time to allow for the tracer to be incorporated into intracellular metabolites. The incubation time will vary depending on the pathways of interest.
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites using a cold solvent (e.g., 80% methanol).
-
Sample Preparation: Dry the metabolite extracts and derivatize if necessary for GC-MS analysis.
-
LC-MS/MS or GC-MS Analysis: Analyze the samples to measure the fractional labeling of downstream metabolites.
-
Data Analysis: Correct for natural isotope abundance and calculate the percentage of each metabolite pool that is derived from the this compound tracer.
Multiple this compound Tracer Experiment (Parallel Labeling)
Objective: To precisely quantify metabolic fluxes through central carbon metabolism.
Methodology:
-
Cell Culture: Culture cells to the desired confluence in standard glucose-containing medium. Prepare two parallel sets of cultures.
-
Tracer Introduction:
-
Set A: Replace the standard medium with a medium containing the first this compound isotopologue (e.g., [1-D1]-Glucose).
-
Set B: Replace the standard medium with a medium containing the second this compound isotopologue (e.g., [6,6-D2]-Glucose).
-
-
Incubation: Incubate both sets of cells for the same predetermined time.
-
Metabolite Extraction: Quench metabolism and extract metabolites from both sets of cultures as described for the single tracer experiment.
-
Sample Preparation: Prepare samples from both sets for analysis.
-
LC-MS/MS or GC-MS Analysis: Analyze all samples.
-
Data Analysis: Integrate the labeling data from both tracer experiments into a metabolic flux analysis (MFA) model to calculate precise flux values.
Visualizations
Signaling Pathway: Glucose Metabolism
Caption: Central Carbon Metabolism Pathways Traced by this compound.
Experimental Workflow: Single vs. Multiple Tracer
Caption: Comparison of Single and Multiple Tracer Experimental Workflows.
Logical Relationship: Tracer Approach and Data Output
References
Concordance of D-Glucose-d1 Results: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals leveraging D-Glucose-d1 as a metabolic tracer, selecting the appropriate analytical platform is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of the two most prevalent analytical techniques for stable isotope tracer analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We also discuss Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary technique. This guide aims to provide an objective comparison of their performance with supporting experimental data to aid in methodological decisions.
Data Presentation: Quantitative Performance Comparison
The concordance of results for this compound, and other stable isotope-labeled glucose tracers, between different analytical platforms is generally high, though each presents distinct advantages in sensitivity, sample preparation, and throughput. The choice of platform often depends on the specific experimental goals, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for each platform.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) |
| Precision | High (<5% RSD typical) | High (<10% RSD typical) | Moderate (5-15% RSD typical) |
| Sensitivity | High (pg to fg range) | Very High (fg to ag range) | Low (µg to mg range) |
| Linearity | Good (typically 2-3 orders of magnitude) | Excellent (typically 3-5 orders of magnitude) | Good (typically 1-2 orders of magnitude) |
| Sample Derivatization | Required for non-volatile compounds like glucose | Often not required | Not required |
| Throughput | Moderate to High | High | Low to Moderate |
| Structural Info | Provides mass-to-charge ratio of fragments | Provides mass-to-charge ratio of parent and fragment ions | Provides detailed structural and positional information |
| Primary Application | Targeted analysis of volatile or derivatized metabolites | Broad applicability for targeted and untargeted metabolomics | Structural elucidation and flux analysis |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for the analysis of this compound on GC-MS and LC-MS platforms.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of stable isotope-labeled glucose, though it necessitates a derivatization step to make the glucose volatile.
1. Sample Preparation & Extraction:
-
Quench metabolism in biological samples (e.g., cell culture, tissue) using cold methanol or other appropriate methods.
-
Extract metabolites using a suitable solvent system, such as a mixture of methanol, water, and chloroform.
-
Centrifuge to pellet protein and other cellular debris.
-
Collect the polar metabolite fraction (containing glucose) and dry it completely under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization:
-
To the dried extract, add methoxyamine hydrochloride in pyridine to protect aldehyde and ketone groups. Incubate the mixture.
-
Following methoximation, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace acidic protons with trimethylsilyl (TMS) groups, thereby increasing volatility. Incubate at an elevated temperature (e.g., 60°C).
3. GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC inlet.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized glucose from other metabolites. A temperature gradient is typically employed for optimal separation.
-
Ionization: Electron Impact (EI) is a common ionization technique for GC-MS.
-
Detection: The mass spectrometer is operated in either scan mode to identify all ions or Selected Ion Monitoring (SIM) mode for targeted quantification of the specific mass-to-charge ratios (m/z) corresponding to unlabeled and this compound derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers the advantage of analyzing glucose directly in its native form, often with minimal sample preparation and higher throughput.
1. Sample Preparation & Extraction:
-
Similar to GC-MS, quench metabolism and perform metabolite extraction using a polar solvent.
-
After extraction and centrifugation, the supernatant can often be directly injected or may require a simple dilution or filtration step.
2. LC Separation:
-
Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar metabolites like glucose.
-
Mobile Phase: A typical HILIC mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
Column: A HILIC column with an amide or similar stationary phase is employed.
3. MS Analysis:
-
Ionization: Electrospray Ionization (ESI) is the most common ionization source for LC-MS analysis of polar metabolites, typically operated in negative ion mode for glucose.
-
Detection: A triple quadrupole mass spectrometer is often used in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both unlabeled glucose and this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparing analytical platforms and the central metabolic pathway where this compound is utilized.
Caption: Experimental workflow for comparing this compound results between GC-MS and LC-MS platforms.
Caption: Glycolysis pathway showing the progression of the d1 label from this compound.
Evaluating the Biological Equivalence of D-Glucose-d1 and Unlabeled Glucose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biological equivalence between D-Glucose-d1 and unlabeled D-glucose. It is intended to assist researchers in understanding the suitability of this compound as a tracer in metabolic studies and other biological applications. While this compound is widely used with the underlying assumption of biological equivalence at tracer concentrations, this guide delves into the theoretical basis for this assumption and provides the experimental frameworks necessary to validate it for specific applications.
Introduction to this compound and the Principle of Isotopic Tracing
This compound is a stable isotope-labeled form of D-glucose where a single hydrogen atom has been replaced by its heavier isotope, deuterium. This labeling allows the molecule to be traced and distinguished from its unlabeled counterpart in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The fundamental premise of using stable isotope tracers is that the isotopic substitution does not significantly alter the molecule's chemical properties and, consequently, its biological activity. This principle, known as the "tracer principle," is crucial for accurately interpreting data from metabolic flux analysis and other tracer-based studies.
However, the substitution of hydrogen with deuterium can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. The C-D bond is stronger than the C-H bond, which can sometimes lead to a slower reaction rate if this bond is broken in the rate-determining step of a reaction. This guide explores the expected impact of this effect on key biological processes.
Comparative Analysis of Biological Performance
While direct, quantitative head-to-head comparative studies between this compound and unlabeled glucose are not extensively available in peer-reviewed literature, we can infer the expected outcomes based on the principles of kinetic isotope effects and the vast body of research utilizing deuterated compounds as tracers. The following tables summarize the expected performance of this compound relative to unlabeled glucose in key biological assays. It is crucial to note that these are theoretical expectations, and empirical validation is recommended for sensitive applications.
Table 1: Comparative Metabolic Flux Rates
| Metabolic Pathway | Key Enzymes | Parameter Measured | Expected Outcome for this compound vs. Unlabeled Glucose |
| Glycolysis | Hexokinase, Phosphofructokinase, Pyruvate Kinase | Rate of lactate production, Rate of pyruvate formation | A slight to negligible decrease in the overall rate of glycolysis is anticipated due to the potential for a minor kinetic isotope effect at enzymatic steps involving C-H bond cleavage. |
| Tricarboxylic Acid (TCA) Cycle | Pyruvate Dehydrogenase, Citrate Synthase, Isocitrate Dehydrogenase | Rate of CO2 production, Rate of citrate formation | Minimal to no significant difference is expected, as the deuterium label on the C1 position is lost before entry into the TCA cycle. |
| Pentose Phosphate Pathway (PPP) | Glucose-6-Phosphate Dehydrogenase | Rate of NADPH production, Rate of ribose-5-phosphate synthesis | A potential minor decrease in the initial steps of the PPP where the C1 position is involved. |
Table 2: Comparative Cellular Proliferation and Energy Status
| Biological Assay | Parameter Measured | Expected Outcome for this compound vs. Unlabeled Glucose |
| Cell Proliferation Assay (e.g., MTT Assay) | Cell viability, Proliferation rate | No significant difference in cell proliferation rates is expected, especially at tracer concentrations of this compound. |
| ATP Production Assay | Rate of ATP synthesis (µmol/min/mg protein) | A negligible difference in the overall rate of ATP production is anticipated, in line with the expected minimal impact on major metabolic pathways. |
Experimental Protocols for Validation
To empirically validate the biological equivalence of this compound and unlabeled glucose for a specific experimental system, the following detailed protocols are provided.
Cell Proliferation (MTT) Assay
This protocol is designed to compare the effect of this compound and unlabeled glucose on cell proliferation.
Materials:
-
Cells of interest
-
Complete culture medium (with and without glucose)
-
This compound solution (sterile)
-
Unlabeled D-glucose solution (sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours.
-
Remove the medium and replace it with a glucose-free medium.
-
Add this compound and unlabeled D-glucose to respective wells at the desired final concentration (e.g., 25 mM). Include a no-glucose control.
-
Incubate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Compare the absorbance values between cells cultured with this compound and unlabeled glucose to determine any significant differences in proliferation.
ATP Production Rate Assay
This protocol measures the rate of ATP production from either this compound or unlabeled glucose.
Materials:
-
Cells of interest
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound solution
-
Unlabeled D-glucose solution
-
ATP assay kit (luciferase-based)
-
Luminometer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Culture cells to confluency in a 6-well plate.
-
Wash the cells with PBS and incubate in glucose-free assay buffer for 1 hour to deplete endogenous glucose.
-
Initiate the assay by adding either this compound or unlabeled glucose to the wells at the desired concentration.
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), lyse the cells using the lysis buffer provided in the ATP assay kit.
-
Measure the ATP concentration in the cell lysates using a luminometer according to the ATP assay kit manufacturer's instructions.
-
In parallel wells, determine the total protein concentration using a BCA assay.
-
Calculate the rate of ATP production (e.g., in nmol ATP/min/mg protein) and compare the rates between the two glucose conditions.
Metabolic Flux Analysis using 13C-labeled Glucose
This protocol outlines a general workflow to compare the metabolic flux when cells are co-fed this compound and a 13C-labeled glucose tracer versus unlabeled glucose and the same 13C tracer.
Materials:
-
Cells of interest
-
Culture medium with and without glucose
-
This compound solution
-
Unlabeled D-glucose solution
-
13C-labeled glucose (e.g., [U-13C6]glucose)
-
LC-MS/MS or GC-MS system
Procedure:
-
Culture cells in the presence of either this compound or unlabeled glucose for a period of adaptation.
-
Switch to a medium containing a mixture of the respective glucose (this compound or unlabeled) and [U-13C6]glucose at a defined ratio (e.g., 50:50).
-
After a defined incubation period to achieve isotopic steady-state, quench the metabolism and extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates) using mass spectrometry.
-
Use metabolic flux analysis software to calculate the relative flux through central carbon metabolism pathways.
-
Compare the calculated flux maps between the this compound and unlabeled glucose conditions to identify any significant differences.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the biological context and experimental design, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of D-Glucose-d1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of D-Glucose-d1, a deuterated form of glucose commonly used in metabolic research and other scientific applications.
Immediate Safety and Handling
While this compound is structurally similar to its non-deuterated counterpart, it is classified with specific hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), this compound is considered harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn at all times when handling this compound[1].
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations[1]. Due to the varied nature of these regulations, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Key Disposal Steps:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling or disposal. The SDS contains crucial information on hazards, handling, and emergency procedures[1].
-
Contact EHS: Your institution's EHS office is the definitive resource for guidance on chemical waste disposal. They will provide specific instructions based on your location and the nature of the waste.
-
Do Not Dispose in General Waste or Drains: this compound should not be disposed of in standard trash or poured down the sink. Improper disposal can lead to environmental contamination and potential regulatory violations[2][3].
-
Use a Licensed Waste Disposal Service: For the disposal of the unused product, it is recommended to employ a professional and licensed waste disposal service[4]. This ensures that the chemical is managed and disposed of in an environmentally sound and compliant manner.
-
Proper Labeling and Storage: While awaiting disposal, ensure the this compound container is tightly sealed and clearly labeled as hazardous waste in accordance with your institution's guidelines. Store it in a designated and secure waste accumulation area.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C6H11DO6 | [1] |
| Molecular Weight | 181.16 g/mol | [1] |
| CAS Number | 56570-89-9 | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
Experimental Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling D-Glucose-d1
Essential Safety and Handling Guide for D-Glucose-d1
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance on personal protective equipment, operational handling, and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3][4][5][6][7] | To protect eyes from airborne dust particles. |
| Skin Protection | Disposable nitrile or latex gloves.[3][5] A standard laboratory coat or overalls should be worn.[3][5] | To prevent direct skin contact with the powder. |
| Respiratory Protection | Generally not required in a well-ventilated area.[1][2] If dust is likely to be generated, a NIOSH-approved N95 respirator or equivalent is recommended.[4][7] | To avoid inhalation of fine particles. |
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Protocol for Safe Handling of this compound
This protocol details the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Pre-Operational Procedure: 1.1. Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound. 1.2. Ensure that all recommended PPE is available and in good condition. 1.3. Verify that the work area, typically a chemical fume hood or a benchtop in a well-ventilated lab, is clean and uncluttered. 1.4. Locate the nearest eyewash station and safety shower before beginning work.
2. Operational Procedure: 2.1. Wear all required PPE, including safety glasses, gloves, and a lab coat. 2.2. Handle the solid material in a manner that minimizes dust generation.[3][5][7] Use a spatula for transferring the powder. 2.3. If weighing, do so in a draft-shielded balance or in a fume hood to contain any airborne particles. 2.4. After handling, securely close the container and store it in a cool, dry, and well-ventilated area away from incompatible materials.[3][4][6][8] 2.5. Always wash hands thoroughly with soap and water after handling is complete.[3][5][7]
3. Post-Operational Procedure: 3.1. Clean and decontaminate the work surface with an appropriate solvent. 3.2. Dispose of contaminated gloves and any other disposable materials in the designated chemical waste container. 3.3. Remove and properly store reusable PPE.
Protocol for Disposal of this compound
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection: 1.1. Do not dispose of this compound down the drain or in the regular trash.[9][10] 1.2. Collect surplus and non-recyclable this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.[5] 1.3. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[10]
2. Container Disposal: 2.1. Empty containers should be handled as chemical waste, as they may retain residual powder. 2.2. Offer completely emptied and cleaned containers for recycling if your facility's procedures allow.
3. Final Disposal: 3.1. Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[11] 3.2. Ensure that all disposal activities are in accordance with federal, state, and local environmental regulations.[7][11]
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. isg.ku.edu.tr [isg.ku.edu.tr]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. uprm.edu [uprm.edu]
- 11. isotope.com [isotope.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
